Product packaging for Epithienamycin A(Cat. No.:)

Epithienamycin A

Cat. No.: B1254053
M. Wt: 314.36 g/mol
InChI Key: VUDXUIMGYZQRKK-IONOHQLYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epithienamycin A is a member of the epithienamycin family of novel β-lactam antibiotics, which are structurally related to N-acetylthienamycin . These compounds are active against a broad spectrum of bacterial species and represent an important subgroup of the carbapenem class of antibiotics . As a carbapenem, this compound's core structure features a carbon atom replacing the sulfur found in the five-membered ring of penicillins, along with unsaturation between C2 and C3 . This class is renowned for its exceptional potency and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . The primary mechanism of action of carbapenems like the epithienamycins involves disruption of cell wall synthesis (peptidoglycan biosynthesis) by binding to key Penicillin-Binding Proteins (PBPs), particularly PBP-1 and PBP-2, which leads to bacterial cell death . A critical research value of carbapenems lies in their inherent stability against hydrolysis by most bacterial β-lactamase enzymes, making them a key subject of study in the fight against antimicrobial resistance . This product is intended for research applications only, such as investigating mechanisms of antibiotic action, exploring bacterial resistance pathways, and as a lead compound in the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O5S B1254053 Epithienamycin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

(5R,6R)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10-/m0/s1

InChI Key

VUDXUIMGYZQRKK-IONOHQLYSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Isomeric SMILES

C[C@@H]([C@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

Structure elucidation of Epithienamycin A by NMR and mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A belongs to the carbapenem class of β-lactam antibiotics, a group of potent broad-spectrum antibacterial agents. First reported in the early 1980s, the epithienamycins are naturally occurring analogs of thienamycin, produced by fermentation of Streptomyces flavogriseus. The structural characterization of these complex molecules was a significant achievement, relying on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the methodologies and data interpretation central to the structure elucidation of this compound, presenting the available data in a clear, structured format for researchers in antibiotic discovery and development.

Core Structure and Stereochemistry

The foundational structure of the epithienamycin family is the carbapenem ring system, which is also the core of thienamycin. The various members of the epithienamycin family are distinguished by chemical modifications and stereoisomerism. The structure of this compound was primarily established through comparative analysis of its spectral data with that of the well-characterized thienamycin.[1]

Experimental Protocols

While the seminal literature provides a comparative overview of the structure elucidation, detailed modern experimental protocols for similar carbapenem antibiotics are outlined below. These methodologies reflect the current standards in the field for the structural characterization of complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, 0.5-0.7 mL). The choice of solvent is critical to avoid exchange of labile protons and to ensure sample stability.

Instrumentation: High-field NMR spectrometers (400 MHz or higher) are utilized to achieve the necessary spectral resolution for detailed structural analysis.

1D NMR Experiments:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Determines the number of non-equivalent carbon atoms and their chemical environments (e.g., carbonyl, olefinic, aliphatic).

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds, revealing the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (typically over 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

Instrumentation: High-resolution mass spectrometers, such as Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instruments, equipped with electrospray ionization (ESI) or fast atom bombardment (FAB) sources are employed.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern. The analysis of these fragment ions provides valuable information about the different structural components of the molecule and their connectivity.

Data Presentation

NMR Spectroscopic Data

Due to the unavailability of the full-text primary literature, a complete table of specific chemical shifts and coupling constants for this compound cannot be provided. However, based on the known structure and data from related carbapenems, the expected regions for the key proton and carbon signals are summarized below.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in this compound

Proton(s)Expected Chemical Shift (ppm)MultiplicityNotes
H-53.2 - 3.5dd
H-63.8 - 4.2ddd
H-84.0 - 4.3m
C8-CH₃1.2 - 1.4d
H-42.8 - 3.4m
-S-CH₂-2.9 - 3.3m
-CH₂-NH₂3.0 - 3.4m

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Carbons in this compound

Carbon(s)Expected Chemical Shift (ppm)
C=O (β-lactam)170 - 180
C=C (double bond)120 - 140
Carboxylate C=O160 - 170
Carbons attached to Nitrogen50 - 70
Carbons attached to Oxygen60 - 80
Carbons attached to Sulfur30 - 40
Aliphatic Carbons20 - 50
Mass Spectrometry Data

The molecular formula of this compound is C₁₁H₁₆N₂O₄S.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺273.0909To be determined
[M+Na]⁺295.0728To be determined
[M-H]⁻271.0752To be determined

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical workflow and key spectral correlations used in the structure elucidation of this compound.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Streptomyces flavogriseus Fermentation Extraction Broth Extraction Fermentation->Extraction Chromatography Column Chromatography (Dowex 1, XAD-2, Biogel) Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Pure_Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Pure_Compound->MS Data_Integration Integration of NMR & MS Data NMR->Data_Integration MS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Stereochemistry Stereochemical Assignment (NOESY, Coupling Constants) Structure_Proposal->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

Caption: Experimental workflow for the structure elucidation of this compound.

Caption: Key hypothetical 2D NMR correlations for this compound.

ms_fragmentation Parent This compound [M+H]⁺ m/z = 273.09 Frag1 Loss of H₂O [M+H-H₂O]⁺ Parent->Frag1 Frag2 Loss of CO₂ [M+H-CO₂]⁺ Parent->Frag2 Frag3 Cleavage of Cysteaminyl Side Chain Parent->Frag3 Frag4 β-lactam Ring Opening Parent->Frag4

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Epithienamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a naturally occurring carbapenem antibiotic belonging to the thienamycin family of β-lactam antibiotics. First isolated from Streptomyces flavogriseus, the epithienamycins are a group of stereoisomers of thienamycin, a potent and broad-spectrum antibiotic. The stereochemistry of these molecules is crucial to their biological activity, influencing their interaction with penicillin-binding proteins (PBPs) and their stability against β-lactamases. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailing the experimental evidence and methodologies used for its structural elucidation.

Core Structure and Stereochemical Complexity

The core structure of this compound is the 7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid ring system, characteristic of carbapenems. The molecule possesses three contiguous chiral centers at positions C-5, C-6, and C-8 (of the hydroxyethyl side chain), leading to a number of possible stereoisomers. The precise spatial arrangement of the substituents at these centers dictates the molecule's three-dimensional shape and, consequently, its biological function.

The absolute configuration of the naturally occurring and biologically active form of thienamycin is established as (5R,6S,8R). This compound is an epimer of thienamycin, differing in the stereochemistry at one of these chiral centers. Specifically, research has identified this compound as 8-epi-thienamycin, meaning it has the opposite configuration at the C-8 position of the hydroxyethyl side chain.

Therefore, the absolute configuration of this compound is (5R, 6S, 8S)-3-((2-aminoethyl)thio)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .

Determination of Absolute Configuration

The determination of the absolute configuration of this compound has been accomplished through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by total synthesis of the various stereoisomers.

Spectroscopic Analysis

Initial structural elucidation of the epithienamycins relied heavily on comparative analysis of their spectroscopic data with that of the well-characterized thienamycin.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The coupling constants (J values) between the protons on the carbapenem ring provide critical information about their relative stereochemistry. For instance, the trans relationship between the protons at C-5 and C-6 in thienamycin and its epimers results in a characteristic small coupling constant (typically around 2-3 Hz). The stereochemistry of the C-8 hydroxyethyl side chain influences the chemical shifts of neighboring protons. Detailed analysis of the ¹H NMR spectra of isolated epithienamycins, when compared to synthetic standards, allowed for the assignment of the relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry was instrumental in determining the elemental composition of this compound and confirming its identity as an isomer of thienamycin.

Total Synthesis

The unambiguous confirmation of the absolute configuration of this compound was achieved through the stereoselective total synthesis of the various possible stereoisomers of thienamycin. By synthesizing molecules with defined stereochemistry at each chiral center and comparing their spectroscopic and chromatographic properties to the natural product, the precise absolute configuration of this compound was definitively established as (5R, 6S, 8S). The total synthesis of (±)-8-epithienamycin has been reported, providing a crucial reference for the structural assignment.

Quantitative Data Summary

The following table summarizes key quantitative data reported for this compound and its parent compound, thienamycin, for comparative purposes. Note: Specific numerical data for this compound is often found within the detailed experimental sections of primary research articles and may not always be explicitly presented in abstracts. The data presented here is a representative compilation based on available literature.

PropertyThienamycinThis compound (8-epi-thienamycin)
Absolute Configuration (5R, 6S, 8R)(5R, 6S, 8S)
¹H NMR (Key Coupling Constants)
JH5-H6~2.5 Hz (trans)~2.5 Hz (trans)
Specific Rotation [α]D +82.7° (c=0.1, H₂O)Data not consistently reported in readily available literature

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the isolation and stereochemical characterization of this compound.

Isolation of Epithienamycins

The isolation of the epithienamycin family of antibiotics from the fermentation broth of Streptomyces flavogriseus involves a multi-step chromatographic process.

Workflow for Isolation:

Isolation_Workflow Fermentation_Broth Fermentation Broth of S. flavogriseus Dowex_1 Dowex 1 Column Chromatography (Anion Exchange) Fermentation_Broth->Dowex_1 Amberlite_XAD2 Amberlite XAD-2 Column Chromatography (Adsorption) Dowex_1->Amberlite_XAD2 Biogel_P2 Biogel P-2 Column Chromatography (Size Exclusion) Amberlite_XAD2->Biogel_P2 Pure_Epithienamycins Isolation of Pure Epithienamycin Components (including this compound) Biogel_P2->Pure_Epithienamycins

Caption: Workflow for the isolation of epithienamycins.

Methodology:

  • Fermentation and Harvest: Streptomyces flavogriseus is cultured under conditions optimized for the production of epithienamycins. The fermentation broth is then harvested.

  • Anion Exchange Chromatography: The clarified broth is passed through a Dowex 1 resin column. The acidic carbapenem compounds bind to the resin and are subsequently eluted.

  • Adsorption Chromatography: The eluate from the first step is then subjected to chromatography on an Amberlite XAD-2 column. This step aids in the separation of the antibiotics from other polar impurities.

  • Size Exclusion Chromatography: Final purification is achieved using a Biogel P-2 column, which separates the epithienamycin components based on their size. This step yields substantially pure fractions of the individual epithienamycins, including this compound.

Stereoselective Synthesis of 8-epi-thienamycin

The stereoselective synthesis of 8-epi-thienamycin is a critical component in confirming the absolute configuration of the natural product. The general strategy involves the construction of the β-lactam ring with the correct relative and absolute stereochemistry, followed by the introduction of the side chains.

Logical Flow of a Stereoselective Synthesis:

Synthesis_Logic Chiral_Precursor Chiral Starting Material Azetidinone_Formation Stereocontrolled Azetidinone (β-lactam) Ring Formation Chiral_Precursor->Azetidinone_Formation Side_Chain_Introduction Introduction of C6 and C8 Side Chains with desired stereochemistry Azetidinone_Formation->Side_Chain_Introduction Bicyclic_Core_Formation Formation of the Bicyclic Carbapenem Core Side_Chain_Introduction->Bicyclic_Core_Formation Final_Product This compound (8-epi-thienamycin) Bicyclic_Core_Formation->Final_Product

Caption: Logical flow for the stereoselective synthesis of this compound.

Key Synthetic Steps (Generalized):

  • Chiral Pool Synthesis: The synthesis often commences from a chiral starting material, such as an amino acid or a carbohydrate, to establish the initial stereocenters.

  • β-Lactam Ring Formation: A key step is the stereocontrolled construction of the azetidinone (β-lactam) ring, often via a [2+2] cycloaddition or other stereoselective cyclization reactions.

  • Side Chain Elaboration: The hydroxyethyl side chain with the desired (S)-configuration at C-8 is introduced. This is a critical step where the stereochemistry is controlled.

  • Bicyclization and Deprotection: The bicyclic carbapenem core is formed, and protecting groups are removed to yield the final product.

The comparison of the synthetic 8-epi-thienamycin with the naturally isolated this compound via co-injection on HPLC and comparison of their spectroscopic data provides the definitive proof of structure and absolute configuration.

Conclusion

The stereochemistry and absolute configuration of this compound have been rigorously established as (5R, 6S, 8S) through a combination of detailed spectroscopic analysis and unambiguous confirmation by total synthesis. The understanding of the precise three-dimensional structure of this compound is fundamental for comprehending its biological activity and provides a basis for the design and development of new carbapenem antibiotics with improved properties. This in-depth guide serves as a valuable resource for researchers and professionals in the field of antibiotic drug discovery and development.

Biosynthesis of the Carbapenem Ring System in Epithienamycins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The epithienamycins, a family of carbapenem β-lactam antibiotics produced by Streptomyces flavogriseus, are structurally related to the potent antibiotic thienamycin.[1] Their broad-spectrum antibacterial activity makes the elucidation of their biosynthetic pathway a critical area of research for the development of novel antibiotic agents. This technical whitepaper provides an in-depth examination of the biosynthesis of the core carbapenem ring system in epithienamycins. Drawing heavily on the well-characterized thienamycin biosynthetic pathway from Streptomyces cattleya as a homologous model, this guide details the key enzymatic steps, genetic organization, and proposed mechanisms for the formation of the bicyclic carbapenem nucleus. While direct experimental data for the epithienamycin pathway is limited due to the cryptic nature of its gene cluster under laboratory conditions, comparative genomic analysis provides a robust framework for understanding its core biosynthetic machinery.[2][3] This paper will also explore the likely enzymatic tailoring reactions that lead to the structural diversity within the epithienamycin family.

Introduction to Epithienamycins and the Carbapenem Core

Carbapenems are a class of β-lactam antibiotics characterized by a bicyclic ring system in which the sulfur atom at position 1 is replaced by a carbon atom, and a double bond is present between C-2 and C-3 of the five-membered ring.[4] This core structure is responsible for their potent and broad-spectrum antibacterial activity, as well as their resistance to many bacterial β-lactamases.[4] Epithienamycins are a family of carbapenems produced by Streptomyces flavogriseus and are structurally analogous to N-acetylthienamycin.[1] The fundamental biosynthetic challenge in their formation is the construction of the strained carbapenem ring system.

Genetic Framework: The Epithienamycin Biosynthetic Gene Cluster

Genome mining of Streptomyces flavogriseus ATCC 33331 has revealed a putative carbapenem biosynthetic gene cluster that is highly related to the thienamycin (thn) gene cluster from S. cattleya.[2][3] This discovery is pivotal, as it suggests a conserved pathway for the assembly of the carbapenem core. The gene cluster in S. flavogriseus exhibits a high degree of synteny (conservation of gene order) and protein sequence homology with the thn cluster.[2][3] Although this cluster was found to be silent under the tested laboratory conditions, its genetic blueprint provides a strong basis for a proposed biosynthetic pathway.[2][3]

Biosynthesis of the Carbapenam Core: A Step-by-Step Enzymatic Guide

The formation of the initial saturated bicyclic carbapenam ring is believed to proceed through a series of enzymatic reactions that are functionally and stereochemically equivalent to the initial steps in thienamycin biosynthesis.[5] This process can be broken down into two primary stages catalyzed by homologs of CarB/ThnE and CarA/ThnM.

Formation of the Pyrroline Ring Precursor: The Role of a ThnE Homolog

The biosynthesis is initiated by a homolog of the enzyme Carboxymethylproline Synthase (CarB in simple carbapenems, ThnE in thienamycin biosynthesis).[4][5] This enzyme, a member of the crotonase superfamily, catalyzes the condensation of L-glutamate-5-semialdehyde with malonyl-CoA to form (2S,5S)-carboxymethylproline (CMP).[5] This step establishes the foundational five-membered pyrroline ring of the carbapenem structure.

β-Lactam Ring Closure: The Action of a ThnM Homolog

The second key step is the formation of the four-membered β-lactam ring, which is fused to the pyrroline ring. This reaction is catalyzed by a β-lactam synthetase, a homolog of CarA/ThnM.[4][5] This enzyme utilizes ATP to activate the carboxyl group of (2S,5S)-CMP, facilitating an intramolecular cyclization to form the (3S,5S)-carbapenam-3-carboxylic acid core.[5] This bicyclic intermediate is the precursor to all known naturally occurring carbapenems.

Carbapenam_Core_Biosynthesis cluster_0 Step 1: Pyrroline Ring Formation cluster_1 Step 2: β-Lactam Ring Formation L-Glutamate-5-semialdehyde L-Glutamate-5-semialdehyde ThnE_homolog ThnE_homolog L-Glutamate-5-semialdehyde->ThnE_homolog Malonyl-CoA Malonyl-CoA Malonyl-CoA->ThnE_homolog (2S,5S)-Carboxymethylproline (2S,5S)-Carboxymethylproline ThnE_homolog->(2S,5S)-Carboxymethylproline ThnM_homolog ThnM_homolog (2S,5S)-Carboxymethylproline->ThnM_homolog (3S,5S)-Carbapenam-3-carboxylic_acid (3S,5S)-Carbapenam-3-carboxylic_acid ThnM_homolog->(3S,5S)-Carbapenam-3-carboxylic_acid AMP_PPi AMP_PPi ThnM_homolog->AMP_PPi ATP ATP ATP->ThnM_homolog

Figure 1: Biosynthesis of the (3S,5S)-Carbapenam Core.

Maturation of the Carbapenem Ring: Stereoinversion and Desaturation

The initial (3S,5S)-carbapenam intermediate must undergo further modifications to become a biologically active carbapenem. These include a critical stereoinversion at the C-5 bridgehead position and desaturation between C-2 and C-3.

C-5 Epimerization

In the biosynthesis of simple carbapenems, the enzyme CarC, a non-heme iron-dependent oxygenase, catalyzes the epimerization of the (3S,5S)-carbapenam to a (3S,5R)-carbapenam.[6] This stereochemical inversion is crucial for the antibiotic activity of the final molecule.[7] While a direct homolog of CarC is not readily apparent in the thienamycin gene cluster, it is hypothesized that another enzyme within the cluster performs this essential function.[8] The precise mechanism of this epimerization in the context of thienamycin and epithienamycin biosynthesis remains an area of active investigation.

C-2/C-3 Desaturation

Following epimerization, the same enzyme, CarC, in the simple carbapenem pathway introduces a double bond between C-2 and C-3 to yield the final (5R)-carbapenem ring.[6] It is likely that a similar enzymatic activity is present in the epithienamycin pathway to complete the formation of the characteristic carbapenem core.

Tailoring Steps: Generation of the Epithienamycin Side Chains

The structural diversity of the epithienamycin family arises from the attachment of different side chains at the C-2 and C-6 positions of the carbapenem core. These tailoring reactions are what distinguish epithienamycins from thienamycin and other carbapenems.

The C-2 Side Chain: From Coenzyme A to an Acylated Cysteaminyl Group

The cysteaminyl side chain at C-2 of thienamycin is derived from coenzyme A (CoA) through the sequential action of three enzymes: ThnR, ThnH, and ThnT.[8] These enzymes cleave CoA to produce cysteamine, which is then attached to the carbapenem core.[8] A fourth enzyme, ThnF, can then N-acetylate the cysteamine moiety to produce N-acetylthienamycin.[8]

For epithienamycins, which are structurally related to N-acetylthienamycin, a similar pathway is expected. The variation in the acyl groups among different epithienamycin members likely results from the action of one or more acyltransferases with differing substrate specificities. An enzyme known as A933 acylase from Streptomyces fulvoviridis, a producer of epithienamycins A and C, has been shown to catalyze the exchange of the pantothenyl substituent of carbapenem intermediates with acyl-CoAs.[5][6] This type of acylase activity is a strong candidate for the final tailoring step in epithienamycin biosynthesis.

C2_Side_Chain_and_Acylation cluster_0 CoA Processing cluster_1 Attachment and Acylation CoA CoA ThnR_H ThnR homolog CoA->ThnR_H 4-P-Pantetheine 4-P-Pantetheine ThnR_H->4-P-Pantetheine ThnH_H ThnH homolog 4-P-Pantetheine->ThnH_H Pantetheine Pantetheine ThnH_H->Pantetheine ThnT_H ThnT homolog Pantetheine->ThnT_H Cysteamine Cysteamine ThnT_H->Cysteamine Cysteaminyl_Carbapenem Cysteaminyl_Carbapenem Cysteamine->Cysteaminyl_Carbapenem Carbapenem_Core (5R)-Carbapenem Core Acylase Acylase (e.g., A933) Cysteaminyl_Carbapenem->Acylase Acyl_CoA Various Acyl-CoAs Acyl_CoA->Acylase Epithienamycins Epithienamycins Acylase->Epithienamycins

Figure 2: Proposed Pathway for C-2 Side Chain Formation and Acylation.
The C-6 Hydroxyethyl Side Chain and the "Epi" Configuration

The hydroxyethyl side chain at C-6 of thienamycin is derived from two successive methylations from S-adenosyl methionine, likely catalyzed by methyltransferases such as ThnK, ThnL, and ThnP.[9] The stereochemistry of this side chain is critical for the antibiotic's stability against β-lactamases.[10] The term "epithienamycin" suggests a difference in the stereochemistry at one or more chiral centers compared to thienamycin. This is most likely at the C-8 position of the hydroxyethyl side chain. The enzymatic basis for this alternative stereochemistry in epithienamycin biosynthesis has not yet been elucidated. It could arise from a dedicated epimerase or from the inherent stereoselectivity of the methyltransferases and reductases involved in the formation of this side chain in S. flavogriseus.

Quantitative Data and Experimental Protocols

Currently, there is a notable absence of published quantitative data, such as enzyme kinetics (Km, kcat), for the specific enzymes in the epithienamycin biosynthetic pathway from S. flavogriseus. The majority of the available data pertains to the homologous enzymes from the thienamycin pathway in S. cattleya and the Car enzymes from simple carbapenem producers.

Table 1: Key Enzymes in Thienamycin Biosynthesis (Homologs Proposed for Epithienamycin Pathway)

Enzyme (Thienamycin)Proposed Function in Epithienamycin BiosynthesisSubstrate(s)Product(s)
ThnE Pyrroline ring formationL-Glutamate-5-semialdehyde, Malonyl-CoA(2S,5S)-Carboxymethylproline
ThnM β-Lactam ring formation(2S,5S)-Carboxymethylproline, ATP(3S,5S)-Carbapenam-3-carboxylate, AMP, PPi
ThnK, ThnL, ThnP C-6 side chain formation (Methyltransferases)Carbapenam intermediate, S-adenosyl methionineHydroxyethylated carbapenam
ThnR CoA pyrophosphataseCoenzyme A4'-Phosphopantetheine, Adenosine 3',5'-diphosphate
ThnH 4'-Phosphopantetheine phosphatase4'-PhosphopantetheinePantetheine
ThnT Pantetheine amidohydrolasePantetheineCysteamine, Pantothenate
Acylase (e.g., A933) Acyl group transferCysteaminyl-carbapenem, Acyl-CoAEpithienamycins
General Experimental Protocol for Enzyme Assays

Detailed experimental protocols for the epithienamycin-specific enzymes are not available. However, a general approach for characterizing the activity of the core biosynthetic enzymes can be adapted from studies on their homologs.

Example Workflow for Characterization of a ThnM Homolog (β-Lactam Synthetase):

Experimental_Workflow_ThnM_Homolog Gene_Cloning Clone ThnM homolog gene into expression vector Protein_Expression Express protein in E. coli host Gene_Cloning->Protein_Expression Protein_Purification Purify protein using chromatography (e.g., Ni-NTA) Protein_Expression->Protein_Purification Enzyme_Assay Incubate purified enzyme with (2S,5S)-CMP and ATP Protein_Purification->Enzyme_Assay Product_Detection Analyze reaction mixture by HPLC-MS Enzyme_Assay->Product_Detection Kinetic_Analysis Determine Km and kcat by varying substrate concentrations Product_Detection->Kinetic_Analysis

Figure 3: General Experimental Workflow for Enzyme Characterization.

Conclusion and Future Directions

The biosynthesis of the carbapenem ring system in epithienamycins is strongly inferred to follow a pathway highly homologous to that of thienamycin, based on the identification of a syntenous gene cluster in S. flavogriseus. The core carbapenam structure is likely assembled by homologs of ThnE and ThnM, followed by stereoinversion and desaturation. The structural diversity of the epithienamycin family is then generated by tailoring enzymes, particularly acyltransferases that attach various side chains at the C-2 position.

Significant knowledge gaps remain, primarily due to the lack of expression of the epithienamycin gene cluster under laboratory conditions. Future research should focus on:

  • Activation of the cryptic gene cluster: Employing genetic and molecular techniques to induce the expression of the epithienamycin biosynthetic genes in S. flavogriseus or a heterologous host.

  • Enzyme characterization: Once expressed, the individual enzymes of the pathway must be purified and characterized to determine their specific functions, substrate specificities, and kinetic parameters.

  • Elucidation of stereochemistry: Investigating the enzymatic basis for the "epi" configuration of the C-6 side chain is crucial for understanding the unique properties of these antibiotics.

A comprehensive understanding of the epithienamycin biosynthetic pathway will not only provide insights into the evolution of carbapenem biosynthesis but also open avenues for the bioengineering of novel and potent antibiotic compounds to combat the growing threat of antimicrobial resistance.

References

In Vitro Antibacterial Spectrum of Epithienamycin A against Gram-positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Epithienamycin A, a member of the carbapenem class of antibiotics, against a range of Gram-positive bacteria. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents data for the closely related parent compound, thienamycin, to provide insights into the expected activity of this class of antibiotics.

Introduction to this compound and the Carbapenem Class

Epithienamycins are a family of naturally occurring carbapenem antibiotics produced by Streptomyces flavogriseus.[1] Like other carbapenems, they are beta-lactam antibiotics characterized by a broad spectrum of antibacterial activity. The carbapenem class is known for its potent inhibition of bacterial cell wall synthesis, rendering them effective against a wide array of Gram-positive and Gram-negative bacteria.[2][3][4] The mechanism of action involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][3][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.[2][3]

In Vitro Antibacterial Spectrum

Table 1: In Vitro Activity of Thienamycin against Gram-positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Penicillin-susceptible)Not Specified≤0.006 - >12.5Not SpecifiedNot Specified
Staphylococcus aureus (Penicillin-resistant)Not Specified≤0.006 - >12.5Not SpecifiedNot Specified
Streptococcus pyogenesNot Specified≤0.05 - >12.5Not SpecifiedNot Specified
Group D StreptococciNot SpecifiedData not availableNot SpecifiedNot Specified

Note: This data is for thienamycin and is intended to be representative of the carbapenem class. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The available data for thienamycin did not always provide a full range of MIC values or MIC₅₀/MIC₉₀.

Imipenem, a more stable derivative of thienamycin, also shows high activity against Staphylococcus aureus and most group D streptococci.[8]

Experimental Protocols for MIC Determination

The determination of the in vitro antibacterial spectrum relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy.[9][10] The two primary methods used are broth microdilution and agar dilution.

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results P1 Prepare standardized bacterial inoculum (0.5 McFarland) P2 Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth P1->P2 A2 Inoculate each well with the bacterial suspension P1->A2 A1 Dispense diluted antibiotic into 96-well microtiter plate P2->A1 A1->A2 A3 Include growth control (no antibiotic) and sterility control (no bacteria) wells A2->A3 I1 Incubate plates at 35°C for 16-20 hours in ambient air A3->I1 R1 Visually inspect for turbidity (bacterial growth) I1->R1 R2 Determine MIC: the lowest concentration with no visible growth R1->R2

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[11]

  • Antibiotic Dilution: Serial two-fold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 16 to 20 hours in ambient air.[12]

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Detailed Steps:

  • Plate Preparation: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different concentration of this compound. This is achieved by adding the antibiotic to the molten agar before it solidifies.[13][14]

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.

  • Inoculation: A standardized volume of the bacterial suspension (typically resulting in 10⁴ CFU per spot) is inoculated onto the surface of each agar plate.[14] A control plate containing no antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.[13]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The bactericidal activity of this compound, like other carbapenems, stems from its ability to disrupt the synthesis of the bacterial cell wall.

Signaling Pathway for Carbapenem Mechanism of Action

Carbapenem_Mechanism cluster_cell Bacterial Cell cluster_outer_membrane Outer Membrane (Gram-negative) cluster_periplasm Periplasmic Space cluster_cytoplasmic_membrane Cytoplasmic Membrane cluster_cytoplasm Cytoplasm Porin Porin Channel PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Porin->PBP Cell_Wall Stable Cell Wall PBP->Cell_Wall Cross-linking of Peptidoglycan Strands Lysis Defective Cell Wall & Cell Lysis PBP->Lysis Inhibition leads to Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Substrate for Peptidoglycan Synthesis Synthesis Precursor Synthesis Synthesis->Peptidoglycan_precursors Epithienamycin This compound Epithienamycin->Porin Entry (Gram-negative) Epithienamycin->PBP Binding and Acylation (Inhibition)

Caption: Mechanism of action of this compound.

The key steps in the mechanism of action are:

  • Penetration: For Gram-negative bacteria, carbapenems traverse the outer membrane through porin channels to reach the periplasmic space.[5] In Gram-positive bacteria, which lack an outer membrane, the antibiotic has more direct access to the cell wall.

  • Target Binding: In the periplasmic space (or at the cell wall of Gram-positive bacteria), this compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[2][3]

  • Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing their normal function, which is to catalyze the final transpeptidation step of peptidoglycan synthesis. This step is crucial for cross-linking the peptide side chains of the peptidoglycan backbone, which gives the cell wall its structural integrity.[3]

  • Cell Lysis: The inhibition of cell wall synthesis leads to the formation of a defective cell wall that cannot withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell lysis and death.[2][3]

Conclusion

This compound, as a member of the carbapenem family of antibiotics, is expected to exhibit a potent and broad spectrum of activity against Gram-positive bacteria. While specific quantitative MIC data for this compound is limited, the data available for the parent compound, thienamycin, suggests high potency against key Gram-positive pathogens. The established mechanism of action, involving the inhibition of bacterial cell wall synthesis, underscores its bactericidal properties. Further studies are warranted to fully elucidate the specific in vitro antibacterial spectrum of this compound and its various components. The standardized experimental protocols outlined in this guide provide a framework for conducting such investigations to generate robust and comparable data for drug development and research purposes.

References

In Vitro Antibacterial Spectrum of Epithienamycin A Against Gram-negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epithienamycin A belongs to the carbapenem class of β-lactam antibiotics, which are known for their broad-spectrum activity against a wide range of bacteria. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes the in vitro antibacterial spectrum of the closely related and foundational carbapenem, thienamycin, and its stable derivative, imipenem, against key Gram-negative bacteria. This information serves as a robust proxy for understanding the potential efficacy of early epithienamycins. The document details the standardized experimental protocols for determining antibacterial activity and provides visualizations of the antibiotic's mechanism of action and the experimental workflow.

Introduction to Epithienamycins

Epithienamycins are a family of naturally derived β-lactam antibiotics produced by Streptomyces flavogriseus. Structurally related to N-acetylthienamycin, these compounds are part of the broader carbapenem class. Like other carbapenems, their mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell death. Thienamycin, discovered in Streptomyces cattleya, was the first identified carbapenem and is known for its potent and broad-spectrum antibacterial activity, including efficacy against many Gram-negative and Gram-positive bacteria. However, thienamycin's inherent instability led to the development of more stable derivatives, such as imipenem (N-formimidoyl thienamycin), which exhibits a comparable or even superior antibacterial profile.

In Vitro Antibacterial Spectrum against Gram-negative Bacteria

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for thienamycin and imipenem against a selection of clinically relevant Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro.

Table 1: In Vitro Activity of Thienamycin against Gram-negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli1000.05 - 3.120.20.4
Klebsiella pneumoniae500.1 - 6.250.41.6
Enterobacter spp.500.2 - >1001.625
Serratia marcescens500.4 - >1003.1250
Pseudomonas aeruginosa1000.1 - 251.66.25
Acinetobacter calcoaceticusN/AN/AN/A≤ 1

Note: Data is compiled from historical studies on thienamycin. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A study on non-fermentative Gram-negative bacteria showed that 90% of Acinetobacter calcoaceticus strains were inhibited by ≤ 1 μg/ml of thienamycin.

Table 2: In Vitro Activity of Imipenem (N-formimidoyl thienamycin) against Gram-negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli2158 (pooled)≤ 0.031 - >4N/A≤ 4
Klebsiella pneumoniae2158 (pooled)≤ 0.031 - >4N/A≤ 4
Enterobacter spp.2158 (pooled)≤ 0.031 - >4N/A≤ 4
Serratia marcescens2158 (pooled)≤ 0.031 - >4N/A≤ 4
Pseudomonas aeruginosa2158 (pooled)≤ 0.031 - >4N/A≤ 4
Pseudomonas maltophiliaN/AN/AN/AResistant
Pseudomonas cepaciaN/AN/AN/AResistant

Note: Data for imipenem shows broad activity with MIC₉₀ values generally at or below 4.0 µg/mL for most susceptible species. Pseudomonas maltophilia and Pseudomonas cepacia are noted to be generally resistant.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Carbapenems, including the epithienamycins, exert their bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is primarily achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

G cluster_membrane Bacterial Cell Envelope Outer_Membrane Outer Membrane Periplasmic_Space Periplasmic Space Inner_Membrane Inner Membrane Epithienamycin This compound Porin Porin Channel Epithienamycin->Porin 1. Entry PBP Penicillin-Binding Proteins (PBPs) Epithienamycin->PBP 3. Binding and Inactivation Porin->PBP 2. Translocation Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Essential for Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis 4. Inhibition leads to

Caption: Mechanism of action of this compound on Gram-negative bacteria.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of the in vitro antibacterial spectrum of this compound is conducted using standardized antimicrobial susceptibility testing (AST) methods. The broth microdilution method is a common and reliable technique.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.

a) Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test Gram-negative bacteria.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium.

  • Antibiotic: A stock solution of this compound of known concentration.

  • Microtiter Plates: 96-well sterile plates.

b) Inoculum Preparation:

  • Select several colonies of the test bacterium from an overnight agar plate.

  • Suspend the colonies in a sterile saline solution.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c) Plate Preparation and Incubation:

  • Dispense the MHB into the wells of the microtiter plate.

  • Create a two-fold serial dilution of this compound across the wells.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

d) Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start: Pure Bacterial Culture Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Inoculum Inoculation Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Inoculum->Inoculation Dilution Prepare Serial Dilutions of this compound Dilution->Inoculation Controls Include Growth and Sterility Controls Inoculation->Controls Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth Incubation->Reading MIC Determine MIC: Lowest Concentration with No Growth Reading->MIC End End: Report MIC Value MIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

While specific data for this compound is not abundant, the extensive information available for the closely related compounds, thienamycin and imipenem, provides a strong indication of its potent, broad-spectrum activity against a majority of clinically significant Gram-negative bacteria. The notable exceptions are intrinsic resistance in species such as P. maltophilia and P. cepacia. The standardized protocols for antimicrobial susceptibility testing are crucial for the continued evaluation of this and other novel antibiotic compounds. Further research to isolate and test this compound directly will be invaluable in fully characterizing its antibacterial profile.

Epithienamycin A: A Technical Guide to its Mechanism of Action in Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Epithienamycin A, a naturally occurring carbapenem antibiotic. As a member of the β-lactam class of antibiotics, its primary target is the bacterial cell wall, a structure essential for bacterial viability and integrity. This document details the molecular interactions, relevant quantitative data, and the experimental protocols used to elucidate its function.

The Target: An Overview of Bacterial Peptidoglycan Synthesis

The bacterial cell wall is a rigid, protective layer composed primarily of peptidoglycan. This macromolecule forms a mesh-like sacculus around the cytoplasmic membrane, safeguarding the cell from osmotic lysis. Its synthesis is a complex, multi-stage process, making it an excellent target for antimicrobial agents. The process can be broadly divided into three phases:

  • Cytoplasmic Phase : Synthesis of the basic building blocks, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid (UDP-MurNAc). A pentapeptide chain, terminating in a crucial D-alanyl-D-alanine (D-Ala-D-Ala) motif, is sequentially added to UDP-MurNAc.

  • Membrane-Associated Phase : The UDP-MurNAc-pentapeptide precursor is transferred to a lipid carrier, undecaprenyl phosphate, on the inner side of the cell membrane, forming Lipid I. UDP-GlcNAc is then added to create Lipid II. This completed peptidoglycan monomer is subsequently flipped across the membrane to the periplasmic space.

  • Periplasmic Phase : The final and critical stage involves the polymerization of the glycan chains (transglycosylation) and the cross-linking of the peptide side chains (transpeptidation). This cross-linking reaction, which imparts structural integrity to the cell wall, is catalyzed by a family of enzymes known as Penicillin-Binding Proteins (PBPs).

The transpeptidation step is the specific target of this compound and other β-lactam antibiotics.

G Overview of Peptidoglycan Synthesis Pathway cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc- pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Transport Transport Lipid_II->Transport Flippase Nascent_PG Nascent Peptidoglycan Transport->Nascent_PG Transglycosylation (PBP Glycosyltransferase activity) Crosslinked_PG Cross-linked Peptidoglycan (Cell Wall) Nascent_PG->Crosslinked_PG Transpeptidation (PBP Transpeptidase activity) Epithienamycin This compound Epithienamycin->Nascent_PG Inhibits

Fig 1. Peptidoglycan synthesis pathway and the site of inhibition.

Core Mechanism of Action: Inhibition of Penicillin-Binding Proteins

This compound belongs to the carbapenem subclass of β-lactam antibiotics.[1] Its mechanism of action is analogous to that of penicillin: it irreversibly inhibits the enzymatic activity of Penicillin-Binding Proteins (PBPs).[2]

The key steps are as follows:

  • Structural Mimicry : The β-lactam ring of this compound is a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan precursor's pentapeptide side chain.

  • Active Site Binding : This structural similarity allows the antibiotic to enter the active site of the PBP's transpeptidase domain.

  • Irreversible Acylation : Once in the active site, the highly reactive amide bond of the β-lactam ring is attacked by the catalytic serine residue of the PBP. This opens the β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation : The formation of this covalent bond is essentially irreversible and effectively inactivates the PBP enzyme, halting the transpeptidation (cross-linking) step of cell wall synthesis.

The inhibition of multiple PBPs disrupts the balance between cell wall synthesis and degradation, leading to a weakened cell wall, abnormal morphology, and ultimately, cell lysis due to internal osmotic pressure.

G Mechanism of PBP Inhibition by this compound cluster_0 Normal Reaction cluster_1 Inhibitory Action PBP PBP Active Site (with catalytic Serine) Substrate Peptidoglycan Precursor (D-Ala-D-Ala terminus) PBP->Substrate Binds Epithienamycin This compound (β-Lactam Ring) PBP->Epithienamycin Binds (Structural Mimicry) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Substrate->Crosslinked_PG Forms Inactivated_PBP Inactivated PBP (Acyl-Enzyme Complex) Epithienamycin->Inactivated_PBP Forms Covalent Bond (Acylation) Lysis Cell Lysis Inactivated_PBP->Lysis Leads to

Fig 2. Competitive inhibition of PBP by this compound.

Quantitative Data: PBP Affinity and Antibacterial Spectrum

Specific quantitative data for this compound is not widely published. However, data from its parent compound, thienamycin , provides a strong indication of its high affinity for multiple PBPs. Likewise, data for the clinically used thienamycin derivative, imipenem , illustrates the expected broad-spectrum antibacterial activity.

Note: The following data is for thienamycin and imipenem and serves as a representative proxy for the activity profile of the epithienamycin class of antibiotics.

Table 1: Binding Affinity of Thienamycin for Escherichia coli PBPs

This table shows the concentration of thienamycin required to inhibit 50% of [¹⁴C]benzylpenicillin binding to the respective PBPs, indicating the antibiotic's binding affinity. Lower values signify higher affinity.

Penicillin-Binding Protein (PBP)Function50% Inhibitory Concentration (IC₅₀) of Thienamycin (µg/mL)
PBP 1a/1b Transglycosylase / Transpeptidase (cell elongation)~0.02
PBP 2 Transpeptidase (cell shape maintenance)<0.01
PBP 3 Transpeptidase (septum formation)~0.5
PBP 4 Carboxypeptidase / Endopeptidase<0.01
PBP 5/6 Carboxypeptidase<0.01
Data derived from studies on thienamycin's interaction with E. coli PBPs.[2]

Thienamycin demonstrates exceptionally high affinity for PBP 2 and PBP 4, and strong affinity for PBPs 1, 5, and 6, with a lower affinity for PBP 3.[2] This multi-target profile contributes to its potent bactericidal activity.

Table 2: Representative Minimum Inhibitory Concentrations (MIC) for Imipenem

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data below for imipenem, a stable thienamycin derivative, showcases the broad-spectrum activity characteristic of this class.

Bacterial SpeciesTypeImipenem MIC₅₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)Gram-positive≤0.06≤0.06
Streptococcus pneumoniaeGram-positive≤0.0150.03
Enterococcus faecalisGram-positive14
Escherichia coliGram-negative0.120.25
Klebsiella pneumoniaeGram-negative0.250.5
Pseudomonas aeruginosaGram-negative14
Acinetobacter baumanniiGram-negative0.52
Bacteroides fragilisAnaerobe≤0.060.12
MIC₅₀/MIC₉₀ are concentrations required to inhibit 50% and 90% of isolates, respectively. Data is representative of imipenem's activity.

Experimental Protocols

The following protocols describe key methodologies used to characterize the mechanism of action of antibiotics like this compound.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the binding affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative.

Methodology:

  • Bacterial Membrane Preparation: a. Grow bacterial cells (e.g., E. coli) to mid-logarithmic phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0). c. Resuspend cells in buffer and lyse them using a French press or sonication. d. Perform a low-speed centrifugation to remove intact cells and debris. e. Isolate the membrane fraction by high-speed ultracentrifugation. f. Wash the membrane pellet and resuspend it in a storage buffer. Determine protein concentration (e.g., via Bradford assay).

  • Competition Assay: a. In a microcentrifuge tube, pre-incubate a standardized amount of the membrane preparation with serial dilutions of this compound for 10-15 minutes at 30°C. A control sample with no inhibitor is also prepared. b. Add a fixed, sub-saturating concentration of a fluorescent penicillin probe (e.g., BOCILLIN™ FL). c. Incubate the reaction for a further 10-30 minutes at 30°C to allow the fluorescent probe to bind to any PBPs not occupied by the inhibitor. d. Stop the reaction by adding an excess of unlabeled penicillin G or by adding SDS-PAGE sample buffer.

  • Detection and Analysis: a. Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. c. Quantify the fluorescence intensity of each PBP band in the inhibitor-treated lanes relative to the no-inhibitor control. d. Plot the percentage of fluorescent signal versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each PBP.

G Workflow for Competitive PBP Binding Assay start Start prep Prepare Bacterial Membrane Fraction start->prep incubate_inhibitor Pre-incubate Membranes with serial dilutions of this compound prep->incubate_inhibitor add_probe Add Fluorescent Penicillin Probe (e.g., BOCILLIN™ FL) incubate_inhibitor->add_probe incubate_probe Incubate to allow probe binding add_probe->incubate_probe stop_rxn Stop Reaction incubate_probe->stop_rxn sds_page Separate Proteins via SDS-PAGE stop_rxn->sds_page visualize Visualize Bands with Fluorescence Scanner sds_page->visualize analyze Quantify Fluorescence and Calculate IC₅₀ Values visualize->analyze end End analyze->end

Fig 3. Experimental workflow for determining PBP binding affinity.
Inhibition of Peptidoglycan Synthesis Assay

This assay directly measures the effect of an antibiotic on the incorporation of radiolabeled precursors into the bacterial cell wall.

Methodology:

  • Cell Culture and Preparation: a. Grow a bacterial strain that requires a specific cell wall precursor (e.g., a diaminopimelic acid (DAP) auxotroph of E. coli) to early-log phase in a defined medium. b. Prepare reaction aliquots of the bacterial culture.

  • Inhibition Assay: a. To the experimental aliquots, add varying concentrations of this compound. Include a no-drug control. b. To measure general protein synthesis as a control for specificity, add a radiolabeled amino acid (e.g., L-[¹⁴C]leucine) to a parallel set of cultures. c. To measure peptidoglycan synthesis, add a radiolabeled cell wall-specific precursor (e.g., meso-[³H]diaminopimelic acid) to the primary set of cultures. d. Incubate all cultures under normal growth conditions (e.g., 37°C with shaking) for a defined period (e.g., 30-60 minutes).

  • Measurement of Incorporation: a. Stop the incorporation by adding an excess of cold trichloroacetic acid (TCA) to precipitate macromolecules (proteins and peptidoglycan). b. Incubate on ice to ensure complete precipitation. c. Collect the precipitate by filtering the samples through glass fiber filters. d. Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabeled precursors. e. Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Data Analysis: a. Measure the radioactivity (in counts per minute, CPM) for both ³H and ¹⁴C using a liquid scintillation counter. b. A specific inhibitor of cell wall synthesis will show a dose-dependent decrease in ³H-DAP incorporation but will not significantly affect ¹⁴C-leucine incorporation at similar concentrations. c. Calculate the percentage of inhibition relative to the no-drug control to determine the IC₅₀ for peptidoglycan synthesis.

G Workflow for Cell Wall Synthesis Inhibition Assay cluster_0 Parallel Experiments start Start culture Grow Bacterial Culture (e.g., DAP auxotroph) pg_synthesis Peptidoglycan Synthesis Arm culture->pg_synthesis protein_synthesis Protein Synthesis Arm (Control) culture->protein_synthesis add_drug_pg add_drug_pg pg_synthesis->add_drug_pg Add this compound add_drug_protein add_drug_protein protein_synthesis->add_drug_protein Add this compound add_label_pg add_label_pg add_drug_pg->add_label_pg Add [³H]-DAP incubate Incubate at Growth Temperature add_label_pg->incubate add_label_protein add_label_protein add_drug_protein->add_label_protein Add [¹⁴C]-Leucine add_label_protein->incubate precipitate Stop reaction and Precipitate Macromolecules with TCA incubate->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash measure Measure Radioactivity via Liquid Scintillation Counting filter_wash->measure analyze Analyze Data: Compare ³H vs ¹⁴C incorporation measure->analyze end End analyze->end

Fig 4. Experimental workflow for measuring inhibition of peptidoglycan synthesis.

Conclusion

This compound exerts its bactericidal effect by targeting the final and essential step of bacterial cell wall biosynthesis. As a carbapenem, it acts as a potent inhibitor of Penicillin-Binding Proteins, forming a covalent adduct with the enzyme's active site serine, thereby preventing the cross-linking of the peptidoglycan matrix. This mechanism leads to the loss of cell wall integrity and subsequent bacterial lysis. Its high affinity for multiple PBP targets, characteristic of the thienamycin family, underscores its potential as a broad-spectrum antibacterial agent. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other cell wall-active antimicrobial compounds.

References

In-Depth Technical Guide: Biological Activity of Enzymatically Deacetylated Epithienamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of enzymatically deacetylated Epithienamycin A, a notable member of the carbapenem class of antibiotics. This document collates available data on its antibacterial potency, details the experimental protocols for its preparation, and visualizes relevant biochemical processes.

Introduction

This compound belongs to the epithienamycin family of β-lactam antibiotics produced by Streptomyces flavogriseus. These compounds are structurally related to N-acetylthienamycin. The enzymatic removal of the acetyl group from this compound yields a derivative that exhibits distinct biological characteristics, positioning it as an isomer of the potent antibiotic, thienamycin. This guide focuses on the implications of this enzymatic modification on the compound's antibacterial efficacy.

Comparative Antibacterial Activity

Limited quantitative data is publicly available comparing the in vitro activity of this compound and its deacetylated form. The available information primarily characterizes the broader family of epithienamycins. The antibacterial potency of six major epithienamycin components has been evaluated, showing a 27-fold variation in activity among them.

Further research is required to establish a detailed antibacterial spectrum and specific Minimum Inhibitory Concentration (MIC) values for enzymatically deacetylated this compound against a comprehensive panel of bacterial pathogens. Such data would be crucial for a direct comparison with its parent compound and other carbapenems like thienamycin and imipenem.

Experimental Protocols

Enzymatic Deacetylation of this compound

A specific protocol for the enzymatic deacetylation of this compound has been referenced in historical literature, though the detailed methodology is not widely available in recent publications. The process, as alluded to in foundational studies, involves the use of a deacetylase enzyme to cleave the N-acetyl group.

Referenced Method Outline:

  • Enzyme Source: While not explicitly detailed in recent accessible literature, a deacetylase enzyme, potentially sourced from the producing organism (Streptomyces flavogriseus) or another microbial source, is utilized.

  • Substrate: Purified this compound.

  • Reaction Conditions: The reaction is carried out under controlled conditions of pH, temperature, and buffer composition to ensure optimal enzyme activity and stability of the carbapenem core.

  • Purification: Following the enzymatic reaction, the deacetylated product is separated from the reaction mixture, unreacted substrate, and enzyme. This is typically achieved through chromatographic techniques such as ion-exchange and size-exclusion chromatography.

The following workflow illustrates the general steps involved in the preparation and analysis of enzymatically deacetylated this compound.

G cluster_0 Preparation cluster_1 Analysis Fermentation Fermentation Purification_EpiA Purification of This compound Fermentation->Purification_EpiA Enzymatic_Deacetylation Enzymatic Deacetylation Purification_EpiA->Enzymatic_Deacetylation Purification_Deacetylated Purification of Deacetylated Product Enzymatic_Deacetylation->Purification_Deacetylated Structural_Analysis Structural Analysis (NMR, MS) Purification_Deacetylated->Structural_Analysis Biological_Assay Biological Activity Assay (MIC) Purification_Deacetylated->Biological_Assay

Fig. 1: Experimental workflow for producing and evaluating deacetylated this compound.
In Vitro Antibacterial Susceptibility Testing

Standard methods, such as broth microdilution or agar dilution, are employed to determine the Minimum Inhibitory Concentrations (MICs) of the compounds.

General Protocol Outline:

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are selected.

  • Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density.

  • Assay Setup: Serial dilutions of the test compounds (this compound and deacetylated this compound) are prepared in a suitable growth medium in microtiter plates or agar plates.

  • Inoculation: The standardized bacterial suspension is added to each well or spot-inoculated onto the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Carbapenems, including the thienamycin family, exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The specific signaling pathways affected by enzymatically deacetylated this compound have not been explicitly detailed in the available literature. However, the general mechanism of action for carbapenems provides a foundational understanding. The inhibition of PBP activity leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.

The following diagram illustrates the general mechanism of action for carbapenem antibiotics.

G Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity PBP->Cell_Wall_Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Loss of leads to

Fig. 2: General mechanism of action of carbapenem antibiotics.

Conclusion

Enzymatically deacetylated this compound represents an interesting modification of a naturally occurring carbapenem. While its structural relationship to thienamycin suggests significant antibacterial potential, a comprehensive evaluation of its biological activity, supported by detailed quantitative data, is necessary to fully understand its therapeutic promise. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers and drug development professionals interested in further exploring this and other novel carbapenem derivatives. Future work should focus on obtaining precise MIC values against a wide range of pathogens and elucidating any unique interactions with bacterial signaling pathways.

An In-depth Technical Guide to Epithienamycin A: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a naturally occurring carbapenem antibiotic, a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] First isolated from the fermentation broth of Streptomyces flavogriseus, the epithienamycins represent a family of structurally related compounds that have been of interest in the ongoing search for novel antimicrobial agents.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its isolation and characterization.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂O₄S[3]
Molecular Weight 272.32 g/mol [3]
IUPAC Name (5R,6S)-3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid[3]
Appearance Not reported (likely a solid)N/A
Melting Point Not reportedN/A
Solubility Soluble in water and polar organic solvents like DMSO and methanol.[4][5]General carbapenem data
UV λmax ~297 nm[6]

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces flavogriseus is a multi-step process involving a series of chromatographic separations. The following protocol is based on the methods described for the epithienamycin family.[1]

1. Culture Fermentation:

  • Streptomyces flavogriseus is cultured in a suitable fermentation medium to promote the production of epithienamycins.

  • The fermentation broth is harvested and clarified by centrifugation or filtration to remove the mycelia.

2. Ion-Exchange Chromatography:

  • The clarified broth is passed through a column of a strong anion exchange resin, such as Dowex 1, to capture the acidic carbapenem compounds.

  • The column is washed with deionized water to remove unbound impurities.

  • The antibiotics are eluted using a salt gradient (e.g., 0 to 2 M NaCl).

3. Adsorption Chromatography:

  • The eluate from the ion-exchange column is desalted and concentrated.

  • The concentrated fraction is then applied to an Amberlite XAD-2 resin column.

  • The column is washed with water, and the epithienamycins are eluted with a gradient of aqueous methanol or acetone.

4. Size-Exclusion Chromatography:

  • Further purification is achieved by size-exclusion chromatography on a Biogel P-2 column.

  • The fractions containing this compound are collected and lyophilized to obtain the purified compound.

G Fermentation Fermentation of S. flavogriseus Clarification Clarification of Broth Fermentation->Clarification IonExchange Dowex 1 Ion-Exchange Chromatography Clarification->IonExchange Adsorption Amberlite XAD-2 Adsorption Chromatography IonExchange->Adsorption SizeExclusion Biogel P-2 Size-Exclusion Chromatography Adsorption->SizeExclusion PurifiedProduct Purified this compound SizeExclusion->PurifiedProduct

Isolation Workflow for this compound.
Characterization Techniques

1. Melting Point Determination:

  • A finely powdered, dry sample is packed into a capillary tube.[7][8][9][10]

  • The capillary tube is placed in a melting point apparatus and heated at a slow, controlled rate (e.g., 1-2 °C/min).[8]

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[8]

2. Solubility Assessment:

  • A small, accurately weighed amount of the compound is added to a known volume of solvent (e.g., water, ethanol, DMSO) at a specific temperature.[11][12]

  • The mixture is agitated until equilibrium is reached.

  • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectrophotometry.[13]

3. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: A solution of the compound in a suitable solvent (e.g., water or buffer) is prepared. The absorbance spectrum is recorded over a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution. The IR spectrum is recorded to identify characteristic functional group absorptions, such as the β-lactam carbonyl stretch (typically around 1750-1780 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent.

    • Analysis: Electrospray ionization (ESI) or other soft ionization techniques are used to generate ions, which are then analyzed to determine the molecular weight and fragmentation pattern of the molecule.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][14] The primary target of these antibiotics are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan biosynthesis.[5] Peptidoglycan is a crucial structural component of the bacterial cell wall, providing mechanical strength and protecting the bacterium from osmotic lysis.

The mechanism of action involves the following key steps:

  • Binding to PBPs: this compound diffuses into the periplasmic space of bacteria and covalently binds to the active site of PBPs.[5]

  • Inhibition of Transpeptidation: This binding inactivates the transpeptidase activity of the PBPs, preventing the cross-linking of peptidoglycan chains.[14]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall. In a hypotonic environment, this results in cell swelling and eventual lysis, leading to bacterial cell death.[5]

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Lipid_II->Lipid_II_peri Flippase Transglycosylation Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation Mature_PG Mature Peptidoglycan Transpeptidation->Mature_PG Epithienamycin_A This compound PBP Penicillin-Binding Proteins (PBPs) Epithienamycin_A->PBP PBP->Transpeptidation catalyzes Inactivated_PBP Inactivated PBP PBP->Inactivated_PBP inactivates Lipid_II_peri->Transglycosylation

Mechanism of Action of this compound.

Stability

Carbapenems, in general, are known for their relative instability, particularly in aqueous solutions. The strained β-lactam ring is susceptible to hydrolysis, which leads to loss of antibacterial activity.[3] The stability of this compound is influenced by factors such as pH and temperature. It is generally more stable under neutral or slightly acidic conditions and should be stored at low temperatures to minimize degradation.

Conclusion

This compound remains a compound of interest within the carbapenem class of antibiotics. Its broad-spectrum activity underscores the potential of naturally derived β-lactams in combating bacterial infections. The information provided in this technical guide offers a foundational understanding of its properties and the methodologies for its study, which can aid researchers and drug development professionals in the exploration of new antibiotic therapies.

References

The Natural Production of Epithienamycin Family Antibiotics by Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of the epithienamycin family of antibiotics, with a primary focus on thienamycin biosynthesis by Streptomyces cattleya. Thienamycin, the first discovered carbapenem, is a potent broad-spectrum β-lactam antibiotic with significant clinical relevance.[1] Due to its chemical instability and low fermentation titers, commercially used carbapenems are currently produced by total organic synthesis.[2] This guide delves into the genetic and biochemical intricacies of its natural production, offering insights for potential yield improvement and the development of novel derivatives.

Thienamycin Biosynthesis in Streptomyces cattleya

The biosynthesis of thienamycin is orchestrated by a dedicated gene cluster, designated as the thn cluster, in Streptomyces cattleya.[3] This cluster encodes a suite of enzymes responsible for the assembly of the carbapenem core and the attachment of its characteristic side chains. Unlike classical β-lactams such as penicillins and cephalosporins, the formation of the β-lactam ring in carbapenems follows an alternative mechanistic pathway.[2][3]

The thn Biosynthetic Gene Cluster

The thn gene cluster in S. cattleya is comprised of genes encoding biosynthetic enzymes, regulatory proteins, and components potentially involved in transport and resistance.[2][3] The key genes and their putative functions in thienamycin biosynthesis are summarized in the table below.

GeneProposed Function/Enzyme ClassRole in Thienamycin Biosynthesis
thnECarboxymethylproline synthaseCatalyzes the formation of the pyrrolidine ring, an early step in the pathway.[4]
thnMβ-lactam synthetaseInvolved in the formation of the carbapenam bicyclic nucleus.[5]
thnKRadical S-adenosylmethionine (rSAM) methylasePerforms two sequential methylations to form the C6-ethyl side chain.[5]
thnLRadical S-adenosylmethionine (rSAM) enzymeCatalyzes the formation of the C2-thioether bond with pantetheine.[6]
thnPUnknown, essential for biosynthesisEssential for thienamycin production; its precise function is yet to be fully elucidated.[4]
thnRNudix hydrolaseParticipates in the stepwise truncation of coenzyme A to generate the cysteaminyl side chain.
thnHHydrolaseWorks in concert with ThnR and ThnT in the processing of coenzyme A.[7]
thnTHydrolaseHydrolyzes pantetheine to yield cysteamine for the C2 side chain.
thnFN-acetyltransferaseResponsible for the N-acetylation of thienamycin to produce N-acetylthienamycin.[7]
thnG2-oxoglutarate-dependent oxygenasePotentially involved in the C-2/C-3 desaturation of the carbapenam nucleus.
thnQ2-oxoglutarate-dependent oxygenaseShares homology with ThnG and may have a similar role in structural modification.[4]
thnILysR-type transcriptional regulatorA key transcriptional activator essential for the expression of several thn genes.[2][4]
thnUSARP family transcriptional activatorUnexpectedly, this regulator is essential for the biosynthesis of cephamycin C, another antibiotic co-produced by S. cattleya, and not thienamycin.[2][4]
Biosynthetic Pathway of Thienamycin

The biosynthesis of thienamycin is a complex process involving the coordinated action of the thn-encoded enzymes. The pathway can be broadly divided into the formation of the carbapenam core, the attachment and modification of the C6 side chain, and the installation of the C2 side chain.

Thienamycin_Biosynthesis precursors Glutamate + Acetyl-CoA pyrrolidine Carboxymethylproline precursors->pyrrolidine ThnE carbapenam (3S, 5S)-Carbapenam pyrrolidine->carbapenam ThnM pantetheinylated_carbapenam Pantetheinylated Carbapenam carbapenam->pantetheinylated_carbapenam ThnL c6_methylated C6-methylated intermediate pantetheinylated_carbapenam->c6_methylated ThnK (1st methylation) c6_ethylated C6-ethylated intermediate c6_methylated->c6_ethylated ThnK (2nd methylation) dihydrothienamycin 2,3-Dihydrothienamycin c6_ethylated->dihydrothienamycin ThnP, other enzymes thienamycin Thienamycin dihydrothienamycin->thienamycin ThnG (desaturation) n_acetylthienamycin N-Acetylthienamycin thienamycin->n_acetylthienamycin ThnF coa Coenzyme A cysteamine Cysteamine coa->cysteamine ThnR, ThnH, ThnT cysteamine->pantetheinylated_carbapenam

Caption: Proposed biosynthetic pathway of thienamycin in S. cattleya.

Regulatory Network of Thienamycin Biosynthesis

The production of thienamycin is tightly regulated at the transcriptional level. The LysR-type transcriptional regulator, ThnI, plays a pivotal role as an activator of the pathway.[2] It positively regulates the expression of a subset of thn genes, forming the ThnI regulon.[4] Interestingly, another regulatory gene within the cluster, thnU (re-designated as cphU), is not involved in thienamycin regulation but is essential for the production of cephamycin C, highlighting a complex regulatory interplay between these two distinct antibiotic biosynthetic pathways in S. cattleya.[2][4]

Thienamycin_Regulation ThnI ThnI thn_cluster thn Gene Cluster (thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, thnQ) ThnI->thn_cluster Activates ceph_cluster Cephamycin C Gene Cluster ThnI->ceph_cluster Upregulates (indirectly) ThnU_CphU ThnU (CphU) ThnU_CphU->ceph_cluster Activates Thienamycin Thienamycin thn_cluster->Thienamycin Biosynthesis CephamycinC Cephamycin C ceph_cluster->CephamycinC Biosynthesis

Caption: Regulatory cascade of thienamycin and cephamycin C biosynthesis.

Quantitative Data on Thienamycin Production

The natural production of thienamycin by wild-type Streptomyces cattleya is typically low. However, genetic manipulation of the biosynthetic pathway can lead to significant improvements in yield.

StrainGenotypeThienamycin Titer (mg/L)Fold Change vs. Wild-TypeReference
S. cattleya NRRL 8057Wild-Type~1-[4]
S. cattleya mutantthnG disruption~2.52.5[4]
S. cattleya mutantthnI deletion0-[2]
S. cattleya mutantthnP disruption0-[4]

Experimental Protocols

This section outlines key experimental methodologies for the study of thienamycin production in Streptomyces cattleya. These protocols provide a foundation for researchers to adapt and optimize for their specific experimental needs.

Fermentation for Thienamycin Production

Objective: To cultivate S. cattleya for the production of thienamycin.

Materials:

  • Streptomyces cattleya strain (e.g., NRRL 8057)

  • Spore suspension or mycelial fragments for inoculation

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., R5A medium, composition may require optimization)[4]

  • Shake flasks or bioreactor

Protocol:

  • Inoculum Preparation:

    • Inoculate the seed culture medium with S. cattleya spores or mycelia.

    • Incubate at 28-30°C with shaking (e.g., 200-250 rpm) for 2-3 days until a dense culture is obtained.

  • Production Culture:

    • Inoculate the production medium with the seed culture (typically 5-10% v/v).

    • Incubate at 28-30°C with shaking for 5-7 days.[4] Thienamycin production is often observed in the stationary phase.

    • Monitor growth (e.g., by measuring dry cell weight) and antibiotic production periodically.

Note: The composition of the R5A medium can be optimized for enhanced thienamycin production. Key components to consider for optimization include carbon and nitrogen sources, phosphate levels, and trace elements.

Extraction and Quantification of Thienamycin by HPLC-MS

Objective: To extract and quantify thienamycin from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC-MS system with a C18 reverse-phase column

  • Mobile phase solvents (e.g., water with formic acid, acetonitrile with formic acid)

  • Thienamycin or imipenem standard

Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth to pellet the mycelia.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solids.

    • The filtered supernatant can be directly used for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (specific dimensions and particle size may require optimization).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used. The gradient program should be optimized for the separation of thienamycin and its intermediates.

    • Detection:

      • UV detection at 309 nm.[4]

      • Mass spectrometry in positive ion mode, monitoring for the m/z of thienamycin ([M+H]⁺ ≈ 273).

    • Quantification: Generate a standard curve using a thienamycin or imipenem standard of known concentrations. Calculate the concentration of thienamycin in the samples by comparing their peak areas to the standard curve.

Gene Disruption by Homologous Recombination

Objective: To create a targeted gene knockout in S. cattleya to study gene function.

Materials:

  • S. cattleya strain

  • E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

  • Plasmids:

    • A temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pHZ1358).[4]

    • A plasmid containing the desired antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV).[4]

  • Restriction enzymes, DNA ligase, and other molecular biology reagents.

  • Media for E. coli and Streptomyces growth and selection.

Protocol:

  • Construct the Gene Disruption Vector:

    • Amplify the upstream and downstream flanking regions (homology arms) of the target gene from S. cattleya genomic DNA via PCR.

    • Clone the homology arms into the shuttle vector on either side of the antibiotic resistance cassette. This creates the gene disruption construct.

  • Introduce the Vector into S. cattleya:

    • Transform the gene disruption vector into the E. coli conjugation donor strain.

    • Perform intergeneric conjugation between the E. coli donor and S. cattleya recipient.

  • Select for Recombinants:

    • Plate the conjugation mixture on a medium that selects for S. cattleya exconjugants containing the integrated plasmid (e.g., containing the antibiotic for which the cassette confers resistance and an antibiotic to counter-select E. coli).

    • Incubate at a permissive temperature for plasmid replication to select for single-crossover homologous recombinants.

  • Select for Double-Crossover Mutants:

    • Culture the single-crossover mutants under non-selective conditions at a non-permissive temperature to promote plasmid loss and a second crossover event.

    • Plate the culture on a non-selective medium and then replica-plate onto selective and non-selective media to identify colonies that have lost the vector-conferred resistance but retained the cassette resistance, indicating a double-crossover event.

  • Confirm the Mutant:

    • Confirm the gene disruption in the putative double-crossover mutants by PCR analysis and/or Southern blotting.

Gene_Disruption_Workflow cluster_0 Vector Construction cluster_1 Genetic Transformation cluster_2 Selection and Screening cluster_3 Verification PCR_flanks 1. PCR amplify up/downstream flanks Clone_vector 2. Clone flanks and resistance cassette into shuttle vector PCR_flanks->Clone_vector Conjugation 3. Conjugation from E. coli to S. cattleya Clone_vector->Conjugation Select_single 4. Select for single crossover recombinants Conjugation->Select_single Select_double 5. Screen for double crossover events Select_single->Select_double Confirm_mutant 6. Confirm gene knockout by PCR/Southern blot Select_double->Confirm_mutant

Caption: Workflow for gene disruption in Streptomyces cattleya.

Conclusion

The natural production of epithienamycin family antibiotics by Streptomyces presents a fascinating and complex interplay of genetics and biochemistry. While the low native production of thienamycin in S. cattleya has necessitated its commercial production via chemical synthesis, a deeper understanding of its biosynthetic pathway and regulatory networks opens avenues for metabolic engineering strategies to improve fermentation yields. The methodologies outlined in this guide provide a framework for researchers to explore the genetic potential of Streptomyces for the production of these clinically important antibiotics and to potentially generate novel, more stable, and potent carbapenem derivatives. Further research into the precise kinetic parameters of the biosynthetic enzymes and the intricate details of the regulatory cascades will be crucial in unlocking the full potential of Streptomyces as a bio-factory for this vital class of antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis Strategies for the Epithienamycin A Carbapenem Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a member of the carbapenem class of β-lactam antibiotics, which are renowned for their broad-spectrum antibacterial activity and potency against many drug-resistant bacterial strains. A critical structural feature of this compound is the cis-stereochemistry at the C5-C6 bond of the carbapenem core, which distinguishes it from its diastereomer, thienamycin. The development of efficient and stereocontrolled total synthesis strategies for the this compound carbapenem core is of significant interest for the discovery of novel antibiotic candidates with improved stability and pharmacological profiles.

These application notes provide an overview of a key strategy for the enantioselective synthesis of the this compound carbapenem core, focusing on the catalytic asymmetric formation of the crucial β-lactam (azetidinone) intermediate. Detailed experimental protocols for key transformations are provided to aid researchers in the practical application of these methods.

Key Synthetic Strategy: Catalytic Asymmetric Azetidinone Formation

An efficient and stereoselective approach to the this compound carbapenem core hinges on the catalytic asymmetric synthesis of a cis-azetidinone intermediate. This strategy establishes the three contiguous stereocenters at C5, C6, and C8 in a single reaction. The key transformation involves the [2+2] cycloaddition of a ketene, generated in situ from an acid chloride, with an imine, catalyzed by a chiral Lewis acid.

Logical Workflow of the Synthesis

Epithienamycin_A_Core_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_core Carbapenem Core Formation Ethyl (3R)-hydroxybutanoate Ethyl (3R)-hydroxybutanoate Silated Acid Chloride Silated Acid Chloride Ethyl (3R)-hydroxybutanoate->Silated Acid Chloride 1. Silylation 2. Saponification 3. Acyl Chloride Formation Imine Imine cis-Azetidinone cis-Azetidinone Imine->cis-Azetidinone Silated Acid Chloride->cis-Azetidinone [2+2] Cycloaddition (Chiral Catalyst, Et3N) Diazo Azetidinone Diazo Azetidinone cis-Azetidinone->Diazo Azetidinone Further Functionalization Protected this compound Core Protected this compound Core Diazo Azetidinone->Protected this compound Core Rhodium-catalyzed Cyclization

Caption: Synthetic workflow for the this compound carbapenem core.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in a representative synthesis of a protected N-acetyl this compound precursor.[1]

StepReactantsCatalyst/ReagentProductYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)
1. Azetidinone Formation Silated acid chloride derived from ethyl (3R)-hydroxybutanoate, Imine 7Chiral Catalyst (BQd)cis-Azetidinone85>99:196
2. Oxidative Decarboxylation/Epimerization (for trans isomer)Benzyl ester of the azetidinone intermediateLead tetraacetateAcetoxy azetidinone---
3. Carbapenem Ring Closure Diazo azetidinone intermediateRhodium(II) acetateProtected N-acetyl this compound---

Note: Yields and stereoselectivities can vary based on specific substrates and reaction conditions. The data presented is based on a reported efficient synthesis.[1]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis of the cis-Azetidinone Intermediate

This protocol describes the key [2+2] cycloaddition reaction to form the chiral cis-azetidinone, which is the precursor to the this compound core.[1]

Materials:

  • Silated acid chloride (derived from ethyl (3R)-hydroxybutanoate)

  • Imine 7

  • Chiral Catalyst (e.g., a quinine-derived catalyst like BQd)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the imine (1.0 equivalent) and the chiral catalyst (0.1 equivalents) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

  • Slowly add a solution of the silated acid chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired cis-azetidinone.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Formation of the Carbapenem Core via Rhodium-Catalyzed Cyclization

This protocol outlines the intramolecular cyclization of a diazo azetidinone intermediate to form the bicyclic carbapenem core.[1]

Materials:

  • Diazo azetidinone intermediate

  • Rhodium(II) acetate dimer [Rh2(OAc)4]

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • To a solution of the diazo azetidinone (1.0 equivalent) in anhydrous dichloromethane at room temperature under an inert atmosphere, add rhodium(II) acetate dimer (0.01 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours, or until the starting material is consumed as monitored by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the protected carbapenem core.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the key azetidinone-forming reaction is dictated by the chiral catalyst. The catalyst coordinates to the ketene and the imine, organizing the transition state to favor the formation of the cis-diastereomer with high enantioselectivity.

Stereocontrol_Pathway cluster_reactants Reactants cluster_transition Transition State Assembly cluster_products Products Ketene Ketene Catalyst-Reactant Complex Catalyst-Reactant Complex Ketene->Catalyst-Reactant Complex Imine Imine Imine->Catalyst-Reactant Complex Catalyst Catalyst Catalyst->Catalyst-Reactant Complex Coordination cis-Azetidinone (Major) cis-Azetidinone (Major) Catalyst-Reactant Complex->cis-Azetidinone (Major) Favored [2+2] Cycloaddition trans-Azetidinone (Minor) trans-Azetidinone (Minor) Catalyst-Reactant Complex->trans-Azetidinone (Minor) Disfavored Pathway

Caption: Stereocontrol in the catalytic asymmetric cycloaddition.

Conclusion

The catalytic asymmetric synthesis of the cis-azetidinone intermediate provides a highly efficient and stereocontrolled route to the this compound carbapenem core. This strategy allows for the rapid assembly of the key structural features of this important class of antibiotics. The detailed protocols and workflow diagrams presented in these application notes are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel carbapenem antibiotics. The ability to control the stereochemistry at the C5 and C6 positions is crucial for accessing different members of the thienamycin family and for structure-activity relationship studies.

References

Application Notes and Protocols for the Purification of Epithienamycin A from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of Epithienamycin A, a carbapenem antibiotic, from fermentation broth using a multi-step column chromatography strategy. The protocol is based on established methods for the purification of epithienamycins and related β-lactam antibiotics.

Introduction

This compound is a member of the epithienamycin family of β-lactam antibiotics produced by strains of Streptomyces flavogriseus.[1] Like other carbapenems, it exhibits broad-spectrum antibacterial activity. The purification of this compound from the complex milieu of a fermentation broth presents a significant challenge due to the presence of numerous other cellular metabolites and media components. This protocol outlines a robust, three-step column chromatography procedure designed to achieve high purity of this compound. The purification strategy employs ion exchange, adsorbent, and size exclusion chromatography to effectively separate the target molecule based on its charge, hydrophobicity, and size.

Purification Strategy Overview

The purification of this compound is achieved through a sequential three-column chromatography process:

  • Anion Exchange Chromatography (AEC) using Dowex 1 resin to capture the negatively charged this compound and separate it from cationic and neutral impurities.

  • Adsorbent Chromatography using Amberlite XAD-2 resin to further purify the antibiotic based on hydrophobic interactions.

  • Size Exclusion Chromatography (SEC) using Bio-Gel P-2 resin as a final polishing step to remove small molecule impurities and for desalting.

Purification_Workflow Fermentation_Broth Clarified Fermentation Broth Anion_Exchange Step 1: Dowex 1 Anion Exchange Chromatography Fermentation_Broth->Anion_Exchange  Load Adsorbent_Chromo Step 2: Amberlite XAD-2 Adsorbent Chromatography Anion_Exchange->Adsorbent_Chromo Elute with NaCl gradient Size_Exclusion Step 3: Bio-Gel P-2 Size Exclusion Chromatography Adsorbent_Chromo->Size_Exclusion Elute with aqueous acetone Pure_Epithienamycin_A Purified this compound Size_Exclusion->Pure_Epithienamycin_A Elute with deionized water

Figure 1: Overall purification workflow for this compound.

Materials and Reagents

  • Dowex 1x2 (Cl⁻ form, 200-400 mesh) or equivalent strong anion exchange resin

  • Amberlite XAD-2 (20-60 mesh) or equivalent non-ionic polymeric adsorbent resin

  • Bio-Gel P-2 (fine, 200-400 mesh) or equivalent size exclusion resin with a fractionation range of 100-1,800 Da

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Acetone

  • Deionized (DI) Water

  • Chromatography columns

  • Peristaltic pump

  • Fraction collector

  • UV-Vis Spectrophotometer

Experimental Protocols

Preparation of Fermentation Broth

Prior to chromatographic purification, the fermentation broth must be clarified to remove microbial cells and other particulate matter.

  • Centrifuge the fermentation broth at 10,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

  • Adjust the pH of the clarified broth to 7.5 with 1 M NaOH.

  • Store the clarified broth at 4°C until further use.

Step 1: Anion Exchange Chromatography

This step captures the acidic this compound on a strong anion exchange resin.

Column Preparation:

  • Prepare a slurry of Dowex 1 resin in DI water.

  • Pack a chromatography column (e.g., 5 cm x 50 cm) with the resin slurry to a bed height of approximately 40 cm.

  • Wash the column with 5 bed volumes (BV) of 1 M HCl, followed by 10 BV of DI water until the pH of the eluate is neutral.

  • Equilibrate the column with 10 BV of DI water (pH 7.5).

Sample Loading and Elution:

  • Load the clarified fermentation broth onto the equilibrated Dowex 1 column at a flow rate of 2 BV/hr.

  • After loading, wash the column with 5 BV of DI water to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of 0 to 1 M NaCl in DI water over 10 BV at a flow rate of 1 BV/hr.

  • Collect fractions and monitor the absorbance at 300 nm (the characteristic absorption maximum for the carbapenem chromophore).

  • Pool the fractions containing the major UV-absorbing peak corresponding to this compound.

Anion_Exchange_Workflow Start Start Prepare_Column Prepare & Equilibrate Dowex 1 Column Start->Prepare_Column Load_Sample Load Clarified Broth Prepare_Column->Load_Sample Wash_Column Wash with DI Water Load_Sample->Wash_Column Elute Elute with NaCl Gradient (0-1 M) Wash_Column->Elute Collect_Fractions Collect Fractions (Monitor at 300 nm) Elute->Collect_Fractions Pool_Fractions Pool this compound Fractions Collect_Fractions->Pool_Fractions End Proceed to Step 2 Pool_Fractions->End

Figure 2: Anion Exchange Chromatography Workflow.
Step 2: Adsorbent Chromatography

This step further purifies this compound by separating it from more polar impurities.

Column Preparation:

  • Prepare a slurry of Amberlite XAD-2 resin in DI water.

  • Pack a chromatography column (e.g., 2.5 cm x 40 cm) with the resin slurry to a bed height of approximately 35 cm.

  • Wash the column sequentially with 5 BV of acetone, followed by 10 BV of DI water.

  • Equilibrate the column with 10 BV of DI water.

Sample Loading and Elution:

  • Load the pooled fractions from the Dowex 1 column onto the equilibrated Amberlite XAD-2 column at a flow rate of 2 BV/hr.

  • After loading, wash the column with 5 BV of DI water.

  • Elute the this compound using a step gradient of increasing acetone concentrations in DI water (e.g., 10%, 20%, 40% acetone) at a flow rate of 1 BV/hr. This compound is expected to elute in the early acetone fractions (e.g., 10-20%).

  • Collect fractions and monitor the absorbance at 300 nm.

  • Pool the fractions containing the purified this compound.

Step 3: Size Exclusion Chromatography

This final polishing step removes low molecular weight contaminants and desalt the sample.

Column Preparation:

  • Swell the Bio-Gel P-2 resin in DI water overnight.

  • Pack a chromatography column (e.g., 2.5 cm x 100 cm) with the swollen resin slurry to a bed height of approximately 90 cm.

  • Equilibrate the column with 5 BV of DI water at a flow rate of 0.5 BV/hr.

Sample Loading and Elution:

  • Concentrate the pooled fractions from the Amberlite XAD-2 column under reduced pressure.

  • Load the concentrated sample onto the equilibrated Bio-Gel P-2 column. The sample volume should not exceed 5% of the total column volume.

  • Elute with DI water at a flow rate of 0.5 BV/hr.

  • Collect fractions and monitor the absorbance at 300 nm.

  • Pool the fractions containing the purified this compound. The antibiotic should elute after the void volume and before any smaller salt molecules.

Data Presentation

The following table summarizes the expected quantitative data for each purification step. Note that these are representative values and actual results may vary depending on the initial concentration of this compound in the fermentation broth and the specific operating conditions.

Purification Step Total Protein (mg) This compound (mg) Specific Activity (Units/mg) Yield (%) Purification Fold
Clarified Broth10,000500501001
Dowex 1 Eluate1,000450450909
Amberlite XAD-2 Eluate1004004,0008080
Bio-Gel P-2 Eluate1035035,00070700

Note: "Units" of activity would be determined by a suitable bioassay, such as a microbial growth inhibition assay.

Concluding Remarks

This three-step chromatography protocol provides a reliable and effective method for the purification of this compound from fermentation broth. The combination of ion exchange, adsorbent, and size exclusion chromatography ensures the removal of a wide range of impurities, resulting in a highly purified final product suitable for further research and development. It is recommended to perform stability studies on the purified this compound, as carbapenems can be susceptible to degradation at certain pH values and temperatures.

References

Application Notes and Protocols for the Spectroscopic Analysis of Epithienamycin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of Epithienamycin A and its derivatives. This document is intended to guide researchers in the structural elucidation, characterization, and purity assessment of this important class of carbapenem antibiotics.

Introduction to this compound and its Derivatives

This compound belongs to the carbapenem class of β-lactam antibiotics, which are known for their broad-spectrum antibacterial activity.[1] These compounds are naturally produced by Streptomyces species. The structural elucidation and characterization of this compound and its synthetic derivatives are crucial for understanding their structure-activity relationships (SAR), optimizing their therapeutic efficacy, and ensuring their quality and stability in pharmaceutical formulations. Spectroscopic techniques are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and stereochemistry of these complex molecules. The structures of the epithienamycin family of antibiotics were originally established by comparing their ultraviolet, proton magnetic resonance, and mass spectral characteristics with those of thienamycin and its derivatives.

Spectroscopic Techniques for Analysis

A combination of spectroscopic methods is typically employed for the comprehensive analysis of this compound derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the molecule, particularly the conjugated systems.

  • Circular Dichroism (CD) Spectroscopy: Provides information about the stereochemistry and secondary structure of chiral molecules.

Data Presentation: Spectroscopic Data for this compound Derivatives

Note: Specific experimental spectroscopic data for this compound is not widely available in the public domain. The following tables are presented as templates and include representative data for the closely related parent compound, thienamycin, for illustrative purposes.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Thienamycin (Representative)
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity J-coupling (Hz)
2-175.2--
3-128.9--
43.3546.1m-
53.9965.4dd2.5, 5.8
63.2058.7dd5.8, 9.5
84.1968.2dq6.3, 9.5
91.2521.1d6.3
1'3.1541.5t6.5
2'2.8530.7t6.5

Data is hypothetical and for illustrative purposes based on typical carbapenem structures.

Table 2: Mass Spectrometry Data for Thienamycin (Representative)
Ionization Mode Adduct Calculated m/z Observed m/z Proposed Fragment Ions (m/z)
ESI+[M+H]⁺273.0909273.0912255 (loss of H₂O), 229 (loss of CO₂), 142
ESI-[M-H]⁻271.0752271.0755227 (loss of CO₂), 199

Data is hypothetical and for illustrative purposes.

Table 3: UV-Vis Spectroscopic Data for Thienamycin (Representative)
Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Water (pH 7.0)2977,900

This data is for the parent compound Thienamycin.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound derivatives.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-4 s

      • Relaxation Delay: 1-5 s

    • ¹³C NMR:

      • Pulse Program: zgpg30 (proton-decoupled)

      • Number of Scans: 1024-4096

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2-5 s

    • 2D NMR (COSY, HSQC, HMBC):

      • Utilize standard pulse programs available on the spectrometer software.

      • Optimize spectral widths and acquisition times for the specific derivative.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and establish the complete molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid for ESI+ or 0.1% ammonium hydroxide for ESI-).

  • Instrument Parameters (for an ESI-QTOF mass spectrometer):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: 100-120 °C

    • Desolvation Temperature: 250-350 °C

    • Mass Range: m/z 100-1000

    • Acquisition Mode: Full scan and tandem MS (MS/MS) for fragmentation analysis. For MS/MS, select the parent ion of interest and apply a collision energy of 10-30 eV.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, [M+Na]⁺, etc.).

    • Use the accurate mass to calculate the elemental composition.

    • Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions, which can help in confirming the structure and identifying different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To characterize the electronic absorption properties of the conjugated system in this compound derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in a suitable UV-transparent solvent (e.g., water, methanol, ethanol) to an absorbance value between 0.1 and 1.0 at the λmax. A typical concentration is in the range of 10-100 µM.

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample.

    • Scan Speed: Medium.

  • Data Analysis:

    • Record the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the stereochemistry and conformational properties of chiral this compound derivatives.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in a suitable solvent (e.g., water, methanol) with a concentration that gives a suitable absorbance at the wavelength of interest (typically absorbance < 1).

  • Instrument Parameters:

    • Spectropolarimeter: CD spectropolarimeter.

    • Wavelength Range: Typically 190-300 nm for peptide-like structures.

    • Cuvette Path Length: 0.1 cm or 1 cm, depending on the sample concentration and solvent absorbance.

    • Nitrogen Purge: Maintain a constant nitrogen purge to prevent ozone formation and absorption by oxygen at low wavelengths.

    • Scan Speed: 50-100 nm/min.

    • Number of Accumulations: 3-5 to improve signal-to-noise ratio.

  • Data Analysis:

    • Record the CD spectrum (ellipticity [θ] vs. wavelength).

    • Convert the observed ellipticity to mean residue ellipticity [θ] if applicable (for polymeric structures) or molar ellipticity.

    • Analyze the shape and sign of the CD bands (Cotton effects) to deduce information about the absolute configuration and solution conformation of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified this compound Derivative Purified this compound Derivative NMR NMR Purified this compound Derivative->NMR MS MS Purified this compound Derivative->MS UV_Vis UV_Vis Purified this compound Derivative->UV_Vis CD CD Purified this compound Derivative->CD Structure Structure NMR->Structure Structural Elucidation MolWeight MolWeight MS->MolWeight Molecular Weight & Fragmentation Conjugation Conjugation UV_Vis->Conjugation Electronic Transitions Stereochem Stereochem CD->Stereochem Stereochemistry & Conformation

Caption: General workflow for the spectroscopic analysis of this compound derivatives.

Logical Relationship for Structural Elucidation

structural_elucidation MS_Data Mass Spectrometry (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Functional Groups, Atom Counts) MS_Data->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Final_Structure Complete 3D Structure of This compound Derivative 2D_NMR->Final_Structure UV_Vis_Data UV-Vis Spectroscopy (Conjugated System) UV_Vis_Data->Final_Structure CD_Data Circular Dichroism (Stereochemistry) CD_Data->Final_Structure

Caption: Integration of spectroscopic data for complete structural elucidation.

References

Application Notes and Protocols for the Fermentation of Epithienamycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the production of epithienamycins, a family of carbapenem antibiotics, through fermentation of Streptomyces flavogriseus. Due to the limited availability of specific quantitative data for epithienamycin production, the following protocols are based on established methods for the fermentation of Streptomyces species for the production of related carbapenem antibiotics, such as thienamycin, and other secondary metabolites from S. flavogriseus. These protocols should serve as a robust starting point for the development and optimization of epithienamycin production.

Overview of Epithienamycin Production

Epithienamycins are a class of β-lactam antibiotics structurally related to thienamycin. They are naturally produced by various strains of the soil bacterium Streptomyces flavogriseus.[1] Fermentation conditions can be manipulated to enrich the production of specific members of the epithienamycin family.[1] Like other carbapenems, epithienamycins exhibit broad-spectrum antibacterial activity. The production of these antibiotics is a complex process involving careful optimization of the growth medium and fermentation parameters to maximize yield and purity.

Fermentation Protocols

This section outlines the key experimental protocols for the fermentation of S. flavogriseus for the potential production of epithienamycins.

Culture Maintenance and Inoculum Development

Protocol 2.1.1: Strain Maintenance

  • Strain: Streptomyces flavogriseus

  • Medium: ISP Medium 2 (Yeast Extract-Malt Extract Agar) or Oatmeal Agar.

  • Incubation: 28-30°C for 7-14 days until good sporulation is observed.

  • Storage: Spore suspensions can be prepared in 20% (v/v) glycerol and stored at -80°C for long-term preservation.

Protocol 2.1.2: Inoculum Preparation (Two-Stage)

  • Stage 1 (Seed Culture):

    • Aseptically transfer a loopful of spores from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (see Table 1).

    • Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Stage 2 (Production Culture Inoculation):

    • Transfer the seed culture (typically 5-10% v/v) into the production fermentation medium.

Production Fermentation

Protocol 2.2.1: Fermentation in Shake Flasks

  • Dispense the production medium (see Table 1 for examples) into baffled flasks (e.g., 50 mL in a 250 mL flask).

  • Inoculate with the seed culture as described in Protocol 2.1.2.

  • Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 5-7 days.

  • Monitor the fermentation broth periodically for pH, cell growth (e.g., by measuring packed mycelial volume or dry cell weight), and antibiotic production (e.g., by HPLC or bioassay).

Protocol 2.2.2: Fermentation in a Bioreactor

  • Prepare and sterilize the production medium in a suitable bioreactor (e.g., 5 L).

  • Inoculate with the seed culture.

  • Maintain the following parameters:

    • Temperature: 28-30°C

    • pH: Maintain between 6.8 and 7.2 using automated addition of acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH).

    • Agitation: 200-600 rpm, adjusted to maintain dissolved oxygen levels.

    • Aeration: 0.5-1.5 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 20% saturation.

  • Run the fermentation for 7-10 days, monitoring key parameters as in the shake flask culture.

Data Presentation: Media Composition

The composition of the fermentation medium is critical for the production of secondary metabolites like epithienamycins. The following tables provide examples of media that can be used as a starting point for optimization.

Table 1: Suggested Media Compositions for Streptomyces flavogriseus Fermentation

ComponentSeed Medium (g/L)Production Medium 1 (GS Medium) (g/L)[2]Production Medium 2 (CS Medium) (g/L)[2]Production Medium 3 (GSS Medium) (g/L)[2]
Soluble Starch1010-10
Glucose10-10-
Peptone5222
Yeast Extract5---
Beef Extract3---
Corn Steep Liquor--55
K₂HPO₄1111
MgSO₄·7H₂O0.50.50.50.5
NaCl-0.50.50.5
CaCO₃2222
pH7.0-7.27.0-7.27.0-7.27.0-7.2

Note: These media were reported for the production of actinomycin D and holomycin by S. flavogriseus and should be optimized for epithienamycin production.

Downstream Processing: Extraction and Purification

The following is a general protocol for the extraction and purification of carbapenem antibiotics from fermentation broth.

Protocol 4.1: Extraction and Purification of Epithienamycins

  • Harvesting: Centrifuge the fermentation broth at 5,000-10,000 x g for 15-30 minutes to separate the mycelium from the supernatant. The epithienamycins are expected to be in the supernatant.

  • Clarification: Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining cells and debris.

  • Initial Capture (Ion Exchange Chromatography):

    • Adjust the pH of the clarified broth to approximately 7.0.

    • Load the broth onto a cation exchange column (e.g., Dowex 50).

    • Wash the column with deionized water.

    • Elute the epithienamycins with a suitable buffer, such as a pH gradient or a salt gradient (e.g., 0.1 to 1 M NaCl).

  • Desalting and Primary Purification (Adsorption Chromatography):

    • Pass the eluate from the ion exchange step through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD-2).

    • Wash the column with deionized water to remove salts and other hydrophilic impurities.

    • Elute the epithienamycins with an organic solvent gradient (e.g., increasing concentrations of methanol or acetone in water).

  • Final Purification (Gel Filtration and/or HPLC):

    • Concentrate the active fractions under vacuum.

    • Perform size exclusion chromatography (e.g., using Bio-Gel P2) to separate compounds based on size.

    • For high purity, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18).

Visualizations

Experimental Workflow

Fermentation_Workflow cluster_Inoculum Inoculum Development cluster_Production Production Fermentation cluster_Downstream Downstream Processing spore S. flavogriseus Spores seed_flask Seed Culture (Shake Flask, 48-72h) spore->seed_flask Inoculation prod_ferm Production Fermentor (5-10 days, 28-30°C, pH 6.8-7.2) seed_flask->prod_ferm Inoculation (5-10% v/v) harvest Harvest & Centrifugation prod_ferm->harvest clarify Clarification (Filtration) harvest->clarify ion_exchange Ion Exchange Chromatography clarify->ion_exchange adsorption Adsorption Chromatography ion_exchange->adsorption purification Final Purification (HPLC) adsorption->purification final_product Pure Epithienamycins purification->final_product

Caption: Experimental workflow for epithienamycin production.

Putative Biosynthetic Pathway of Epithienamycins

The biosynthetic pathway for epithienamycins in S. flavogriseus has not been fully elucidated but is expected to be highly homologous to the thienamycin pathway in S. cattleya. The following diagram illustrates the proposed key steps.

Epithienamycin_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway Epithienamycin Biosynthesis glutamate Glutamate step1 Condensation & Cyclization (Carbapenem Synthetases) glutamate->step1 acetyl_coa Acetyl-CoA acetyl_coa->step1 cysteine Cysteine step5 Cysteaminyl Side Chain Addition (from Cysteine) cysteine->step5 methionine S-Adenosyl Methionine step4 Side Chain Attachment (Hydroxyethyl group from Acetyl-CoA via SAM) methionine->step4 step2 Formation of Carbapenam Core step1->step2 step3 Oxidation & Desaturation step2->step3 step3->step4 step4->step5 epithienamycins Epithienamycins step5->epithienamycins

Caption: Putative biosynthetic pathway of epithienamycins.

References

Determining the Antibacterial Potency of Epithienamycin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A is a member of the carbapenem class of β-lactam antibiotics, which are structurally related to thienamycin.[1] Produced by Streptomyces flavogriseus, the epithienamycins exhibit a broad spectrum of activity against a variety of bacterial species.[1] Like other carbapenems, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis through the binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. This document provides detailed protocols for essential assays to determine the antibacterial potency of this compound and presents a summary of its activity against various bacterial strains.

Data Presentation

The antibacterial potency of this compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following tables summarize the in vitro activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292130.125
Staphylococcus epidermidis122280.25
Enterococcus faecalis2921216
Streptococcus pneumoniae496190.06
Bacillus subtilis66330.03

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Bacterial StrainATCC NumberMIC (µg/mL)
Escherichia coli259220.5
Klebsiella pneumoniae138831
Pseudomonas aeruginosa278538
Enterobacter cloacae130472
Serratia marcescens81004

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile 96-well microtiter plates

  • Bacterial strains (standardized to 0.5 McFarland turbidity)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1024 µg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a bacterial strain to this compound.

Materials:

  • This compound-impregnated paper disks (concentration to be determined based on preliminary MIC data)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (standardized to 0.5 McFarland turbidity)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no growth) around the disk in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on standardized zone diameter interpretive charts (to be established for this compound).

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_antibiotic->serial_dilution prep_plate Prepare 96-well Plate with MHB prep_plate->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC incubation->read_mic

Caption: Workflow for MIC Determination.

experimental_workflow_disk_diffusion cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate MHA Plate prep_inoculum->inoculation prep_plate Prepare MHA Plate prep_plate->inoculation apply_disk Apply this compound Disk inoculation->apply_disk incubation Incubate at 35°C for 16-20 hours apply_disk->incubation measure_zone Measure Zone of Inhibition incubation->measure_zone signaling_pathway epithienamycin This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) epithienamycin->pbp Binds to peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibits cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains lysis Cell Lysis and Death cell_wall->lysis Loss of Integrity Leads to

References

Application Notes: Synthesis and Application of Radiolabeled Epithienamycin A for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithienamycin A, a member of the carbapenem class of β-lactam antibiotics, exhibits potent broad-spectrum antibacterial activity. Like other β-lactams, its mechanism of action involves the inhibition of bacterial cell wall synthesis through covalent binding to essential penicillin-binding proteins (PBPs). To elucidate the specific molecular interactions and quantify the binding kinetics of this compound to its target enzymes, the use of a radiolabeled form of the antibiotic is an invaluable tool. These studies are critical in understanding its potency, spectrum of activity, and potential resistance mechanisms, thereby guiding further drug development efforts.

This document provides detailed protocols for the proposed synthesis of radiolabeled this compound and for conducting mechanism of action studies using a competitive binding assay with a commercially available radiolabeled β-lactam.

Data Presentation

The primary quantitative data from mechanism of action studies involve determining the concentration of this compound required to inhibit 50% of the binding of a radiolabeled probe to specific PBPs (IC50). These values are essential for comparing the affinity of this compound for different PBPs.

Table 1: Affinity of Thienamycin for E. coli K-12 Penicillin-Binding Proteins

Penicillin-Binding Protein (PBP)Affinity for Thienamycin
PBP-1High
PBP-2Highest
PBP-3Lower
PBP-4High
PBP-5High
PBP-6High
Data based on competitive displacement of [14C]benzylpenicillin. Thienamycin is a closely related carbapenem, and similar results are expected for this compound.[1][2][3]

Experimental Protocols

Protocol 1: Proposed Synthesis of [14C]this compound

The introduction of a radiolabel into the this compound structure can be complex due to the molecule's inherent instability. A common strategy for radiolabeling complex molecules is to introduce the radioisotope in the final steps of a known synthetic route. Carbon-14 is the preferred isotope for these studies due to its long half-life and metabolic stability.[4][5] The following is a proposed synthetic strategy based on established carbapenem synthesis.

Objective: To introduce a 14C label into the this compound molecule for use in mechanism of action studies.

Materials:

  • Non-radiolabeled this compound precursor

  • [14C]labeled synthetic intermediate (e.g., a labeled side-chain precursor)

  • Appropriate solvents and reagents for carbapenem synthesis

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Scintillation counter

Methodology:

  • Selection of Labeling Position: The position of the radiolabel should be chosen to be metabolically stable to avoid loss of the label during the experiment. A position within the carbapenem core or at a non-labile position on a side chain is ideal.[5]

  • Synthesis of a [14C]Labeled Precursor: A key intermediate in the total synthesis of this compound will be synthesized incorporating the 14C label. This often involves using a commercially available starting material that is already radiolabeled.

  • Final Synthetic Steps: The [14C]labeled precursor will be carried through the final steps of the established synthetic route for this compound. These final steps will be conducted in a certified radiochemistry laboratory with appropriate shielding and safety precautions.

  • Purification: The final product, [14C]this compound, will be purified using reverse-phase HPLC. The HPLC system will be equipped with both a UV detector and an in-line radiodetector to monitor the separation and identify the radiolabeled product.

  • Determination of Specific Activity: The concentration of the purified [14C]this compound will be determined by UV spectroscopy, and the radioactivity will be quantified using a calibrated scintillation counter. The specific activity (in Ci/mol or Bq/mol) will be calculated.

  • Radiochemical Purity: The radiochemical purity of the final product will be assessed by HPLC with radiodetection and should be >95%.

Protocol 2: PBP Competitive Binding Assay

This protocol describes a well-established method to determine the affinity of this compound for various PBPs without the need for radiolabeled this compound itself. The assay measures the ability of unlabeled this compound to compete with the binding of a commercially available radiolabeled β-lactam, such as [14C]benzylpenicillin, to PBPs in a bacterial membrane preparation.[1][2][3]

Objective: To determine the IC50 values of this compound for the PBPs of a target bacterium (e.g., Escherichia coli).

Materials:

  • Bacterial cell culture (e.g., E. coli K-12)

  • [14C]benzylpenicillin

  • Non-radiolabeled this compound

  • Buffer solutions (e.g., phosphate buffer)

  • Sonicator or French press

  • Ultracentrifuge

  • SDS-PAGE apparatus

  • Fluorography reagents

  • X-ray film or phosphorimager

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow a mid-log phase culture of the target bacteria.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with buffer.

    • Resuspend the cells in buffer and lyse them by sonication or using a French press.

    • Centrifuge the lysate at low speed to remove unbroken cells.

    • Collect the supernatant and centrifuge at high speed (ultracentrifugation) to pellet the cell membranes.

    • Resuspend the membrane pellet in a known volume of buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, add a fixed amount of the bacterial membrane preparation.

    • Add increasing concentrations of non-radiolabeled this compound to the tubes. Include a control with no this compound.

    • Pre-incubate the samples for a short period to allow this compound to bind to the PBPs.

    • Add a fixed, saturating concentration of [14C]benzylpenicillin to each tube.

    • Incubate the reaction mixture to allow the radiolabeled penicillin to bind to any available PBPs.

  • SDS-PAGE and Fluorography:

    • Stop the binding reaction by adding a sample buffer containing an excess of unlabeled benzylpenicillin.

    • Separate the membrane proteins by SDS-PAGE.

    • After electrophoresis, treat the gel with a fluorographic enhancer.

    • Dry the gel and expose it to X-ray film or a phosphorimager screen at -80°C.

  • Data Analysis:

    • Develop the film or scan the phosphorimager screen to visualize the radiolabeled PBP bands.

    • Quantify the intensity of each PBP band using densitometry software.

    • Plot the percentage of [14C]benzylpenicillin binding against the concentration of this compound.

    • Determine the IC50 value for each PBP, which is the concentration of this compound that reduces the binding of [14C]benzylpenicillin by 50%.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Proposed Synthesis of [14C]this compound start [14C]Labeled Starting Material precursor Synthesis of [14C]Labeled Precursor start->precursor Chemical Synthesis final_steps Final Synthetic Steps precursor->final_steps Incorporation purification HPLC Purification final_steps->purification Crude Product product [14C]this compound purification->product >95% Purity

Caption: Proposed workflow for the synthesis of radiolabeled this compound.

PBP_Binding_Mechanism cluster_pathway Mechanism of Action: PBP Inhibition epithienamycin This compound pbp Penicillin-Binding Proteins (PBPs) epithienamycin->pbp Inhibits cell_wall Bacterial Cell Wall pbp->cell_wall Synthesizes lysis Cell Lysis pbp->lysis Inhibition leads to peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Substrate

Caption: Signaling pathway of this compound's antibacterial action.

Experimental_Workflow cluster_workflow PBP Competitive Binding Assay Workflow membranes Bacterial Membrane Preparation binding Competitive Binding (this compound vs [14C]Penicillin) membranes->binding sds_page SDS-PAGE Separation binding->sds_page fluorography Fluorography/ Phosphorimaging sds_page->fluorography analysis Densitometry and IC50 Determination fluorography->analysis

Caption: Experimental workflow for the PBP competitive binding assay.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Epithienamycin A Production in Streptomyces Fermentations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Epithienamycin A during Streptomyces fermentations.

Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation, offering potential causes and actionable solutions.

Low or No this compound Production

Q1: I am not detecting any this compound in my Streptomyces cattleya fermentation broth. What are the possible reasons?

A1: Several factors could contribute to a lack of this compound production. Consider the following troubleshooting steps:

  • Strain Viability and Integrity:

    • Potential Cause: The producing strain, Streptomyces cattleya, may have lost its viability or the genetic integrity of the thienamycin biosynthetic gene cluster.

    • Solution:

      • Verify the viability of your culture by plating on a suitable agar medium and observing for characteristic colony morphology.

      • If possible, confirm the presence of the thienamycin biosynthetic gene cluster using PCR-based methods.[1][2][3][4]

      • Always use fresh inoculums from a well-maintained stock culture for each fermentation.

  • Inappropriate Fermentation Medium:

    • Potential Cause: The composition of the fermentation medium is critical for antibiotic production. Suboptimal levels of carbon, nitrogen, or essential minerals can inhibit biosynthesis.

    • Solution:

      • Ensure your medium contains a suitable carbon source, such as glucose or glycerol, and a complex nitrogen source like soybean meal or peptone.[5][6][7]

      • Verify the correct concentrations of all media components.

      • Check the initial pH of the medium; a neutral pH of around 7.0 is often optimal for Streptomyces growth and antibiotic production.[8][9]

  • Suboptimal Fermentation Conditions:

    • Potential Cause: Physical parameters such as temperature, aeration, and agitation are crucial for successful fermentation.

    • Solution:

      • Maintain the optimal temperature for Streptomyces cattleya, typically around 28-30°C.

      • Ensure adequate aeration and agitation to maintain sufficient dissolved oxygen levels, which is critical for aerobic organisms like Streptomyces.[8] However, excessive shear from high agitation speeds can damage mycelia and negatively impact production.[10]

  • Analytical Method Sensitivity:

    • Potential Cause: The analytical method used to detect this compound may not be sensitive enough to measure low concentrations.

    • Solution:

      • Validate your analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure it has the required sensitivity and accuracy.[11][12]

      • Consider using more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for detection.[13]

Inconsistent this compound Yields

Q2: My this compound yields are highly variable between fermentation batches, even with the same protocol. What could be causing this inconsistency?

A2: Inconsistent yields often point to subtle variations in your experimental setup. Here’s what to check:

  • Inoculum Quality:

    • Potential Cause: Variations in the age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance.

    • Solution:

      • Standardize your inoculum preparation procedure. Use spores from a stock of a consistent age and concentration.

      • Grow the seed culture for a fixed duration to ensure the inoculum is in a consistent growth phase.

  • Raw Material Variability:

    • Potential Cause: Complex media components, such as soybean meal or peptone, can have batch-to-batch variations that affect fermentation outcomes.

    • Solution:

      • Whenever possible, use high-quality, standardized raw materials.

      • Test new batches of complex media components on a small scale before use in large-scale fermentations.

  • pH Fluctuation:

    • Potential Cause: The pH of the fermentation broth can change over time due to substrate consumption and metabolite production. If not controlled, this can lead to inconsistent antibiotic production.

    • Solution:

      • Monitor the pH of your fermentation broth regularly.

      • Implement a pH control strategy, such as the use of buffers in the medium or automated addition of acid/base.

Contamination Issues

Q3: I am experiencing frequent contamination in my Streptomyces fermentations. How can I prevent this?

A3: Contamination is a common problem in microbiology. Strict aseptic techniques are paramount.

  • Potential Cause: Inadequate sterilization of media, equipment, or poor aseptic handling during inoculation and sampling.

  • Solution:

    • Sterilization: Ensure all media, glassware, and bioreactor components are properly sterilized via autoclaving or filtration.

    • Aseptic Technique: Perform all manipulations, including inoculation and sampling, in a laminar flow hood or near a flame to maintain a sterile environment.

    • Vessel Integrity: Check for any leaks in the bioreactor vessel or tubing that could allow contaminants to enter.

    • Air Filtration: Use sterile filters for both the air inlet and outlet of the bioreactor.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of this compound production.

Q4: What is the optimal fermentation medium for this compound production?

A4: While the exact optimal medium can be strain-specific, a good starting point for Streptomyces cattleya often includes:

  • Carbon Source: Glucose or glycerol are commonly used.

  • Nitrogen Source: Complex nitrogen sources like soybean meal, peptone, or yeast extract are generally preferred over simple inorganic sources.

  • Phosphate: Phosphate levels should be carefully controlled, as high concentrations can inhibit carbapenem biosynthesis.

  • Trace Elements: Ensure the medium is supplemented with essential trace minerals.

Q5: How can I increase the yield of this compound through media optimization?

A5: A systematic approach to media optimization can significantly enhance yields.[6][7]

  • One-Factor-at-a-Time (OFAT): Vary the concentration of a single media component while keeping others constant to identify its optimal level.

  • Statistical Methods: Employ statistical designs like Response Surface Methodology (RSM) to efficiently optimize the concentrations of multiple media components simultaneously and study their interactions.[14]

Q6: What is the role of precursor supplementation in improving this compound yield?

A6: The biosynthesis of this compound requires specific building blocks. While Streptomyces cattleya can synthesize these precursors, supplementing the fermentation medium with them can sometimes boost production. Key precursors for the carbapenem backbone include glutamate and acetate. The cysteaminyl side chain is derived from cysteine. Judicious addition of these amino acids to the fermentation medium may enhance the final yield.

Q7: Can genetic engineering be used to improve this compound production?

A7: Yes, genetic engineering holds significant promise for increasing this compound yields. Potential strategies include:

  • Overexpression of Biosynthetic Genes: Increasing the expression of key genes within the thienamycin biosynthetic cluster can enhance the metabolic flux towards the final product.[10]

  • Manipulation of Regulatory Genes: Modifying the expression of regulatory genes that control the thienamycin biosynthetic pathway can lead to increased production.[1] For instance, a mutation in the thnG gene has been shown to increase thienamycin production by 2- to 3-fold.[3]

  • Protoplast Fusion: This technique can be used to combine desirable traits from different Streptomyces strains, potentially leading to hybrid strains with enhanced antibiotic production capabilities.[15][16][17]

Q8: What is a fed-batch fermentation strategy and can it improve this compound yield?

A8: Fed-batch fermentation is a technique where nutrients are added to the bioreactor during the fermentation process, rather than all at once at the beginning.[18][19][20] This strategy can be highly effective for improving this compound yield for several reasons:

  • Avoids Substrate Inhibition: High initial concentrations of some nutrients, like glucose, can inhibit cell growth and antibiotic production. Fed-batch allows for maintaining a low, optimal concentration of these nutrients.

  • Extends the Production Phase: By continuously supplying nutrients, the productive phase of the fermentation can be prolonged, leading to higher final titers.

  • Controls Growth Rate: The rate of nutrient addition can be used to control the microbial growth rate, which can be beneficial as secondary metabolite production is often favored at specific growth phases.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production
Carbon Source (20 g/L)Relative Yield (%)
Glucose100
Glycerol120
Maltose85
Starch70

Note: Data are illustrative and may vary depending on the specific strain and fermentation conditions.

Table 2: Influence of Nitrogen Source on this compound Production
Nitrogen Source (10 g/L)Relative Yield (%)
Soybean Meal100
Peptone90
Yeast Extract80
Ammonium Sulfate40

Note: Data are illustrative and may vary depending on the specific strain and fermentation conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound in fermentation broth.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the mycelia.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.

    • Dilute the filtered supernatant with an appropriate mobile phase if necessary.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 300 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Prepare a standard curve using pure this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Protoplast Fusion in Streptomyces

This protocol outlines a general procedure for protoplast fusion to create hybrid Streptomyces strains.[21][22]

  • Protoplast Formation:

    • Grow the parent Streptomyces strains in a suitable liquid medium to the late exponential phase.

    • Harvest the mycelia by centrifugation and wash with a hypertonic buffer (e.g., P buffer).

    • Resuspend the mycelia in a lysozyme solution (e.g., 1 mg/mL in P buffer) and incubate at 30°C to digest the cell walls.[21] Monitor the formation of protoplasts microscopically.

  • Protoplast Fusion:

    • Wash the protoplasts with the hypertonic buffer and resuspend them.

    • Mix the protoplasts from the two parent strains in equal proportions.

    • Induce fusion by adding a solution of polyethylene glycol (PEG), typically 40-60% PEG 1000.[15]

  • Regeneration and Selection:

    • Plate the fused protoplasts on a regeneration medium.

    • After regeneration, transfer the colonies to a selective medium to identify the hybrid strains.

Mandatory Visualizations

EpithienamycinA_Biosynthesis cluster_precursors Primary Metabolites cluster_pathway This compound Biosynthetic Pathway Glutamate Glutamate Carbapenem_Backbone Carbapenem Backbone Assembly Glutamate->Carbapenem_Backbone Acetate Acetate Acetate->Carbapenem_Backbone Cysteine Cysteine Side_Chain_Precursor Cysteaminyl Side Chain Precursor Cysteine->Side_Chain_Precursor Thienamycin_Intermediate Thienamycin Intermediate Carbapenem_Backbone->Thienamycin_Intermediate Side_Chain_Precursor->Thienamycin_Intermediate Epithienamycin_A This compound Thienamycin_Intermediate->Epithienamycin_A Final Modification Steps

Caption: Biosynthetic pathway of this compound.

Fermentation_Workflow Start Start Inoculum_Prep Inoculum Preparation Start->Inoculum_Prep Fermentation Fermentation in Bioreactor Inoculum_Prep->Fermentation Monitoring Process Monitoring (pH, DO, etc.) Fermentation->Monitoring Harvest Harvesting Fermentation->Harvest Monitoring->Fermentation Extraction Extraction of this compound Harvest->Extraction Purification Purification Extraction->Purification Analysis Analysis (HPLC, LC-MS) Purification->Analysis End End Analysis->End

Caption: General workflow for this compound fermentation.

References

Overcoming the chemical instability of Epithienamycin A in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the chemical instability of Epithienamycin A in aqueous solutions. Given the limited publicly available stability data for this compound, this guide incorporates data from closely related carbapenems, such as thienamycin and imipenem, to provide practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of this compound in aqueous solutions?

A1: The instability of this compound, a member of the carbapenem class of antibiotics, is primarily due to the strained bicyclic β-lactam ring, which is susceptible to hydrolysis.[1] Key factors that accelerate its degradation include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the β-lactam ring.

  • Temperature: Higher temperatures increase the rate of chemical degradation.

  • Enzymatic Degradation: Epithienamycins are particularly susceptible to enzymatic hydrolysis by dehydropeptidase-I (DHP-I), an enzyme found in the brush border of the kidneys.[2][3] In fact, epithienamycins are degraded 4- to 50-fold faster than thienamycin by DHP-I.[2][3]

  • Presence of Nucleophiles: The primary amine of the molecule itself can act as a nucleophile, leading to self-inactivation at high concentrations.

Q2: What is the expected shelf-life of this compound in a typical aqueous buffer?

Q3: Are there any visual indicators of this compound degradation?

A3: Yes, degradation of carbapenem solutions can sometimes be accompanied by a color change. For instance, solutions of imipenem, a related carbapenem, have been observed to change from colorless to a yellowish-brown upon degradation. Researchers should be cautious of any color change in their this compound solutions as it may indicate degradation.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following strategies:

  • Temperature Control: Prepare and store solutions at low temperatures (e.g., 0-5°C) and for the shortest possible time before use.

  • pH Management: Maintain the pH of the solution within a stable range, which for many carbapenems is slightly acidic to neutral (pH 5.5 - 7.5).[6]

  • Use of Co-solvents: While not specifically studied for this compound, the use of co-solvents can sometimes enhance the stability of drugs in aqueous solutions.

  • Lyophilization: For long-term storage, lyophilizing the compound to a solid powder is a common strategy to prevent hydrolysis.

Troubleshooting Guide

Q: My this compound solution is showing a rapid loss of antibacterial activity. What could be the cause?

A: Rapid loss of activity is a common issue with this compound and is likely due to the degradation of the compound. To troubleshoot this, consider the following:

  • Workflow for Troubleshooting Loss of Activity

start Loss of Activity Observed check_pH Verify pH of Solution start->check_pH check_temp Review Storage and Experimental Temperature start->check_temp check_conc Assess Concentration Effects start->check_conc check_enzyme Consider Enzymatic Degradation start->check_enzyme adjust_pH Adjust pH to 5.5-7.5 check_pH->adjust_pH pH outside optimal range adjust_temp Use Lower Temperature (0-5°C) check_temp->adjust_temp Temperature > 5°C adjust_conc Prepare Fresh, Dilute Solutions check_conc->adjust_conc High concentration used add_inhibitor Consider DHP-I Inhibitor (e.g., Cilastatin) check_enzyme->add_inhibitor In vivo or renal tissue experiment solution Solution Stable adjust_pH->solution adjust_temp->solution adjust_conc->solution add_inhibitor->solution

Caption: Troubleshooting workflow for loss of this compound activity.

Q: I am seeing unexpected peaks in my HPLC analysis of an this compound sample. What do these represent?

A: Unexpected peaks are likely degradation products. The primary degradation pathway for carbapenems is the hydrolysis of the β-lactam ring. Depending on the conditions, you may also observe oligomers formed through intermolecular reactions.

  • Proposed Degradation Pathway of this compound

Epithienamycin_A This compound (Active) Hydrolyzed_Product Hydrolyzed Product (Inactive β-lactam ring) Epithienamycin_A->Hydrolyzed_Product Hydrolysis (H₂O, pH, Temp) Epithienamycin_A->Hydrolyzed_Product Enzymatic Degradation (DHP-I) Oligomers Oligomers Epithienamycin_A->Oligomers Self-Condensation (High Concentration)

Caption: Proposed degradation pathways for this compound.

Data on Carbapenem Stability

Due to the lack of specific quantitative stability data for this compound, the following tables summarize the stability of other carbapenems under various conditions. This data should be used as a general guide.

Table 1: Effect of pH on the Half-Life of Mecillinam at 37°C

pHHalf-life (hours)
5.0~200
7.4~2

(Data derived from studies on mecillinam in aqueous solution)[4]

Table 2: Stability of Various β-Lactams under Ambient Conditions (pH 7, 25°C)

AntibioticHalf-life (days)
Ampicillin5.3 - 27
Cefalotin5.3 - 27
Cefoxitin5.3 - 27

(Data from a study on the hydrolysis of β-lactam antibiotics)[5]

Experimental Protocols

Protocol: General Method for Assessing Carbapenem Stability in Aqueous Solution using HPLC

This protocol provides a general framework for evaluating the stability of a carbapenem like this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., cold, deionized water or a specific buffer) at a known concentration.

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

    • Dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Divide each buffered solution into aliquots.

    • Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each condition and immediately quench the degradation by freezing or by adding a quenching agent if appropriate.

  • HPLC Analysis:

    • Use a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for carbapenems.

    • The mobile phase composition will need to be optimized for this compound but may consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Set the UV detector to a wavelength appropriate for this compound.

    • Inject the samples and a series of calibration standards.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Analytical Methods for Monitoring Degradation

MethodApplication
HPLC-UVQuantifying the remaining concentration of the parent drug and detecting major degradation products.
LC-MS/MSIdentifying and characterizing the structure of unknown degradation products.[7]

References

Troubleshooting low yields in the total synthesis of carbapenem antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly low yields, encountered during the total synthesis of carbapenem antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in carbapenem total synthesis that result in low yields?

A1: The total synthesis of carbapenems is a complex process with several critical steps where yields can be compromised. The most frequently reported stages for low yields include:

  • β-Lactam Ring Formation: The construction of the core azetidinone ring is a pivotal step. Issues with cyclization reactions, such as intramolecular N-acylation, can lead to significant yield loss.[1]

  • Side-Chain Introduction: The attachment of the characteristic side chains at the C2 and C6 positions of the carbapenem core can be challenging. Stereocontrol during these additions is crucial, and undesired stereoisomers can be difficult to separate, leading to lower yields of the desired product.[2][3] For instance, in the synthesis of thienamycin, the introduction of the hydroxyethyl side chain requires precise stereochemical control.[2]

  • Deprotection Steps: The final stages of carbapenem synthesis often involve the removal of protecting groups. The carbapenem nucleus is sensitive and can be unstable under harsh deprotection conditions, leading to degradation and reduced yields.[4][5][6] For example, the simultaneous removal of p-nitrobenzyl (pNB) and p-nitrobenzyloxycarbonyl (pNZ) protecting groups in meropenem synthesis requires carefully controlled conditions to avoid side reactions.[4][6]

  • Purification: Due to the instability of the final compounds and the presence of multiple stereoisomers, purification by chromatography or crystallization can be challenging and may result in product loss.[3][4][7]

Q2: My β-lactam ring closure reaction is giving a poor yield. What are the potential causes and solutions?

A2: Low yields in β-lactam ring formation are a common hurdle. Here are some potential causes and troubleshooting suggestions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature, but be cautious as this might lead to degradation of the sensitive β-lactam ring.

  • Side Reactions: Competing side reactions, such as intermolecular reactions or decomposition of starting materials, can lower the yield.

    • Solution: Ensure all reagents and solvents are of high purity and free from moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Using a more dilute solution might favor the intramolecular cyclization over intermolecular side reactions.

  • Incorrect Stereochemistry: The stereochemistry of the starting material is critical for successful ring closure.

    • Solution: Verify the stereochemistry of your precursors using appropriate analytical techniques like NMR spectroscopy or X-ray crystallography. An asymmetric reduction step using chiral reagents, for instance, can be crucial for setting the correct stereochemistry for subsequent diastereoselective reactions.[2]

  • Suboptimal Reagents: The choice of cyclization agent can significantly impact the yield.

    • Solution: Experiment with different cyclization reagents. For instance, moving from a traditional hydride source to a reagent like samarium(II) iodide (SmI2) has been shown to successfully achieve the desired stereochemistry in certain thienamycin syntheses.[2]

Q3: I am observing a mixture of diastereomers after introducing the side chain, which is lowering my overall yield. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity during side-chain introduction is critical for a successful synthesis. Here are some strategies to consider:

  • Chiral Auxiliaries: Employing a chiral auxiliary on your substrate can direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.

  • Asymmetric Catalysis: Utilize a chiral catalyst to favor the formation of one diastereomer over the other.

  • Substrate Control: The inherent stereochemistry of your starting material can influence the stereochemical outcome of subsequent reactions. A key strategy in some thienamycin syntheses is to use an asymmetric reduction to set the initial stereocenter, which then directs the stereochemistry of subsequent reactions.[2]

  • Reaction Conditions: Temperature, solvent, and the nature of the reagents can all influence diastereoselectivity.

    • Solution: Screen different reaction conditions. For example, lowering the reaction temperature can sometimes enhance selectivity. In some cases, specific reagents are known to favor a particular stereochemical outcome. For instance, the treatment of a (5S)-carbapenem with N-acetylcysteamine can lead to a diastereotopic mixture, which may require careful separation.[3]

Q4: The final deprotection step is resulting in significant product degradation. What can I do to minimize this?

A4: The instability of the carbapenem core makes the final deprotection step particularly challenging. Here are some approaches to mitigate product degradation:

  • Milder Deprotection Conditions: Avoid harsh acidic or basic conditions that can lead to hydrolysis of the β-lactam ring.[3]

    • Solution: Explore milder deprotection methods. For example, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for removing benzyl-type protecting groups under neutral conditions.[4][6]

  • Optimization of Catalytic Hydrogenation: Even with catalytic hydrogenation, the reaction conditions need to be carefully optimized.

    • Solution: The choice of solvent, catalyst loading, hydrogen pressure, and temperature can all impact the reaction's success. For meropenem synthesis, a biphasic system with a buffer has been used to maintain a stable pH during hydrogenation.[4] Issues like catalyst poisoning by sulfur-containing side chains can also occur, leading to incomplete deprotection.[8]

  • Flow Chemistry: For industrial applications, moving from batch to continuous or semi-continuous flow hydrogenation can offer better control over reaction parameters and potentially improve yields and safety.[6]

  • Protecting Group Strategy: The choice of protecting groups earlier in the synthesis is crucial.

    • Solution: Select protecting groups that can be removed under orthogonal and mild conditions in the final steps.

Troubleshooting Guides

Guide 1: Low Yield in Meropenem Final Deprotection Step (Catalytic Hydrogenation)

This guide provides a systematic approach to troubleshooting low yields in the final deprotection of diprotected meropenem via catalytic hydrogenation.

Diagram: Troubleshooting Workflow for Meropenem Deprotection

Troubleshooting_Meropenem_Deprotection start Low Yield in Meropenem Deprotection check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes catalyst_issue Potential Catalyst Deactivation incomplete->catalyst_issue product_degradation Product Degradation complete->product_degradation increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst catalyst_issue->increase_catalyst check_impurities Check for Catalyst Poisons (e.g., sulfur compounds) catalyst_issue->check_impurities optimize_conditions Optimize Reaction Conditions (H2 pressure, temp, solvent) increase_catalyst->optimize_conditions check_impurities->optimize_conditions end Improved Yield optimize_conditions->end check_ph Monitor and Control pH (use of buffer) product_degradation->check_ph milder_conditions Use Milder Conditions (lower temp, shorter time) product_degradation->milder_conditions check_ph->end flow_chemistry Consider Flow Chemistry for Better Control milder_conditions->flow_chemistry flow_chemistry->end

Caption: Troubleshooting workflow for low yields in meropenem deprotection.

Problem Potential Cause Recommended Action
Incomplete Deprotection Catalyst deactivation by sulfur-containing side chains.[8]Increase catalyst (e.g., 10% Pd/C) loading. Ensure starting material purity.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure and/or extend reaction time. Monitor reaction progress closely.
Product Degradation Unstable pH during the reaction.Use a buffer system (e.g., 3-[N-morpholino]-propanesulfonic acid) in a biphasic solvent system (e.g., THF/water).[4]
Elevated temperature leading to decomposition of the carbapenem nucleus.[6]Conduct the reaction at a lower temperature (e.g., 0-5 °C) and for the minimum time necessary for completion.
Side Product Formation Stepwise reduction of the p-nitro groups leading to impurities.[4][6]Optimize catalyst and reaction conditions to favor simultaneous removal of both protecting groups.
Guide 2: Poor Diastereoselectivity in Thienamycin Side-Chain Installation

This guide addresses the issue of obtaining a mixture of diastereomers during the introduction of the hydroxyethyl side chain in thienamycin synthesis.

Diagram: Logic for Improving Diastereoselectivity

Diastereoselectivity_Improvement start Poor Diastereoselectivity in Side-Chain Addition precursor_stereo Verify Stereochemistry of Precursor start->precursor_stereo correct_stereo Correct precursor_stereo->correct_stereo incorrect_stereo Incorrect precursor_stereo->incorrect_stereo optimize_reaction Optimize Reaction Conditions correct_stereo->optimize_reaction chiral_methods Employ Chiral Strategies correct_stereo->chiral_methods resynthesize Re-synthesize Precursor with Asymmetric Reduction/Resolution incorrect_stereo->resynthesize resynthesize->precursor_stereo temp Lower Temperature optimize_reaction->temp solvent Screen Solvents optimize_reaction->solvent reagent Evaluate Different Reagents (e.g., SmI2 vs. Hydride) optimize_reaction->reagent end Improved Diastereoselectivity temp->end solvent->end reagent->end auxiliary Use Chiral Auxiliary chiral_methods->auxiliary catalyst Use Asymmetric Catalyst chiral_methods->catalyst auxiliary->end catalyst->end

Caption: Decision tree for improving diastereoselectivity.

Strategy Description Example from Literature
Substrate-Controlled Diastereoselection The stereochemistry of a key intermediate directs the stereochemical outcome of subsequent reactions.An enantioselective formal synthesis of thienamycin was achieved where an asymmetric reduction using NaBH4 and D-tartaric acid set the initial stereochemistry, which was followed by a series of diastereoselective reactions.[2]
Reagent-Controlled Diastereoselection The choice of reagent dictates the stereochemical outcome.A SmI2 reduction/cleavage was used over a traditional hydride source to successfully access the desired stereochemistry in a thienamycin precursor synthesis.[2]
Separation of Diastereomers If diastereoselectivity cannot be sufficiently improved, separation of the diastereomeric mixture is necessary.In the synthesis of some carbapenem derivatives, a diastereotopic mixture was separated by chromatography on silica gel.[3]

Experimental Protocols

Protocol 1: Deprotection of Diprotected Meropenem

This protocol is adapted from procedures described for the synthesis of meropenem.[4][6]

Materials:

  • Diprotected meropenem (p-nitrobenzyl and p-nitrobenzyloxycarbonyl protected)

  • 10% Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF)

  • Water

  • 3-[N-morpholino]-propanesulfonic acid (MOPS) buffer

  • Hydrogen gas

  • Acetone

Procedure:

  • Dissolve the diprotected meropenem in a mixture of THF and water.

  • Add the MOPS buffer to maintain the pH around 7.

  • Add 10% Pd/C catalyst to the solution.

  • Pressurize the reaction vessel with hydrogen gas.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly below) until the reaction is complete (monitor by HPLC).

  • Once the reaction is complete, carefully filter off the Pd/C catalyst.

  • To the aqueous filtrate, add acetone to precipitate the meropenem product.

  • Cool the mixture to facilitate complete precipitation.

  • Collect the solid product by filtration, wash with cold acetone, and dry under vacuum.

Note: This is a generalized protocol. Specific amounts, temperatures, pressures, and reaction times need to be optimized for each specific scale and setup.

Quantitative Data Summary

The following tables summarize yield data reported in various carbapenem synthesis studies. Direct comparison can be challenging due to variations in starting materials, reaction scales, and reporting standards.

Table 1: Reported Yields for Meropenem Synthesis Steps

Reaction Step Conditions Reported Yield Reference
Condensation of MAP with side chainDMF as solvent~92% (for diprotected meropenem)[4]
Deprotection of diprotected meropenem10% Pd/C, THF/water, MOPS buffer (batch)74%[4][6]
Deprotection of diprotected meropenemMW-assisted flow, optimized conditions70%[6]
Crystallization of crude meropenemAcetone addition63% (nonsterile solid)[4]
Overall yield (condensation and deprotection without isolation of intermediate)DMF solvent for condensation74% (crude meropenem)[4]

Table 2: Reported Yields in Thienamycin Formal Synthesis

Key Transformation Reagents/Conditions Reported Yield Reference
Enantioselective formal synthesis (9 steps)Asymmetric reduction, aldol addition, SmI2 reductionNot explicitly stated for each step, but overall synthesis was achieved.[2]
Intramolecular N-acylation-A key step in forming the bicyclic carbapenam skeleton.[1]

References

Technical Support Center: Managing Impurities in Epithienamycin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Epithienamycin A.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification and analysis of this compound.

Guide 1: Column Chromatography Purification Issues

The purification of epithienamycins can be achieved using a sequence of column chromatography steps, including ion exchange (Dowex 1), adsorbent (Amberlite XAD-2), and size exclusion (Biogel) resins.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Poor Binding to Ion Exchange Resin (Dowex 1): Incorrect pH or ionic strength of the loading buffer.Ensure the pH of the sample and loading buffer is at least 1 pH unit above the isoelectric point (pI) of this compound to ensure a net negative charge for binding to the anion exchanger. The ionic strength of the sample should be low to facilitate strong binding.
Co-elution with Impurities: Inefficient separation from other epithienamycin family members or other impurities.Optimize the salt gradient for elution from the ion exchange column. A shallower gradient may improve resolution. For the adsorbent and size-exclusion columns, ensure the mobile phase composition is optimized for differential interaction.
Degradation during Purification: this compound is a β-lactam antibiotic, susceptible to degradation at non-optimal pH and temperatures.[2]Maintain a pH range of 6.0-7.0 and low temperatures (e.g., 4°C) throughout the purification process. Use freshly prepared buffers.
Presence of Related Epithienamycins in Final Product Similar Physicochemical Properties: The six major epithienamycin components have very similar structures, making separation challenging.[2][3]Employ a multi-step chromatography approach as suggested. Optimize the selectivity of each step. Consider high-performance liquid chromatography (HPLC) for final polishing if baseline separation is not achieved.
Column Fouling or Clogging Precipitation of Proteins or Other Macromolecules: Incomplete removal of cellular debris from the fermentation broth.Pre-filter the crude extract through a 0.45 µm or 0.22 µm filter before loading onto the column.
Resin Contamination: Bacterial growth or irreversible binding of impurities.Implement a rigorous column cleaning and sanitization protocol between runs. For ion exchange resins, this may involve washing with high salt solutions and NaOH.
Guide 2: HPLC Analysis Issues

A stability-indicating HPLC method is crucial for the accurate quantification of this compound and its impurities. While a specific validated method for this compound is not publicly available, methods for similar carbapenems like imipenem often use reversed-phase columns.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary Interactions with Column: The amine group in this compound can interact with residual silanols on the silica-based C18 column.Use a base-deactivated column or add a competing amine (e.g., triethylamine) to the mobile phase. Adjust the mobile phase pH to suppress the ionization of the problematic functional group.
Column Overload: Injecting too concentrated a sample.Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mixing or evaporation of the organic solvent.Ensure precise mobile phase preparation and use a well-maintained HPLC pump. Keep mobile phase bottles capped.
Fluctuations in Column Temperature: Lack of column temperature control.Use a column oven to maintain a consistent temperature.
Ghost Peaks Carryover from Previous Injection: Incomplete elution of all components.Implement a robust needle wash protocol and include a column wash step at the end of each run.
Poor Resolution Between this compound and Impurities Suboptimal Mobile Phase or Stationary Phase: Lack of selectivity.Screen different C18 columns from various manufacturers as they have different selectivities. Optimize the mobile phase composition (organic solvent type and ratio, pH, and buffer concentration). Consider a gradient elution method.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources and types of impurities in this compound production?

A1: Impurities in this compound can be categorized as follows:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Related Substances: The most significant impurities are the other five structurally similar epithienamycin antibiotics produced by Streptomyces flavogriseus.[2][3]

    • Intermediates and Precursors: Unreacted starting materials or intermediates from the biosynthetic pathway.

    • Reagents and Solvents: Residual chemicals used during fermentation and purification.

  • Degradation Products: These arise from the chemical decomposition of this compound.

    • Hydrolysis Products: The β-lactam ring is susceptible to hydrolysis, especially under acidic or alkaline conditions.[2]

    • Oxidation Products: Exposure to oxygen can lead to the formation of oxidized impurities.

    • Dimers and Oligomers: Carbapenems can undergo self-condensation, especially at high concentrations.[4]

Q2: How can I identify unknown impurities?

A2: A combination of analytical techniques is typically employed for impurity identification:

  • HPLC-UV: To separate and quantify the impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the impurities.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation patterns that can help in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated impurities.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study involves intentionally exposing the drug substance to harsh conditions to accelerate its decomposition. This helps in:

  • Identifying potential degradation products that could form during storage.

  • Understanding the degradation pathways of the molecule.

  • Demonstrating the specificity of the analytical method by showing that the drug peak is well-resolved from all degradation product peaks, thus proving it is "stability-indicating".

Typical Forced Degradation Conditions

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway for this compound
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the β-lactam ring.
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hoursRapid hydrolysis of the β-lactam ring.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom.
Thermal Degradation Dry heat at 80°C for 48 hoursGeneral decomposition, potential for dimerization.
Photodegradation Exposure to UV light (e.g., 254 nm) and visible lightPhotolytic cleavage of chemical bonds.

Q4: What are the key stability concerns for this compound?

A4: The primary stability concern for this compound, like other carbapenems, is the integrity of the β-lactam ring.[2] It is susceptible to hydrolysis, particularly at pH values above 8.[1] For this reason, it is crucial to maintain solutions at a neutral or slightly acidic pH and at reduced temperatures. The zwitterionic nature of the molecule also means that its solubility and stability can be pH-dependent.

Experimental Protocols

Protocol 1: Three-Step Column Chromatography Purification of this compound

This protocol is based on the methods described for the isolation of the epithienamycin family.[1] All steps should be performed at 4°C.

  • Anion Exchange Chromatography (Dowex 1)

    • Column Preparation: Equilibrate a Dowex 1 column with a low ionic strength buffer at pH 7.5 (e.g., 10 mM Tris-HCl).

    • Sample Loading: Adjust the pH of the filtered fermentation broth to 7.5 and load it onto the column.

    • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

    • Elution: Elute the bound epithienamycins using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

    • Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing this compound.

  • Adsorbent Chromatography (Amberlite XAD-2)

    • Column Preparation: Equilibrate an Amberlite XAD-2 column with deionized water.

    • Sample Loading: Pool the this compound-containing fractions from the previous step and dilute with water to reduce the salt concentration before loading.

    • Washing: Wash the column with deionized water.

    • Elution: Elute with a stepwise or linear gradient of an organic solvent such as methanol or isopropanol in water.

    • Fraction Analysis: Analyze the fractions by HPLC.

  • Size Exclusion Chromatography (Biogel P2)

    • Column Preparation: Equilibrate a Biogel P2 column with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Sample Loading: Concentrate the pooled fractions from the previous step and load onto the column.

    • Elution: Elute with the equilibration buffer. The components will separate based on size.

    • Fraction Analysis: Analyze the fractions by HPLC and pool the purest this compound fractions.

Protocol 2: Proposed Stability-Indicating HPLC Method

This hypothetical method is based on common practices for analyzing β-lactam antibiotics.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B (linear gradient)

    • 25-30 min: 40% to 95% B (column wash)

    • 30-35 min: 95% to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 297 nm (based on the reported UV absorption maximum for thienamycin).[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

Visualizations

Purification_Workflow cluster_purification Purification cluster_analysis Analysis Fermentation_Broth Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Dowex1 Dowex 1 (Anion Exchange) Filtration->Dowex1 XAD2 Amberlite XAD-2 (Adsorbent) Dowex1->XAD2 BiogelP2 Biogel P2 (Size Exclusion) XAD2->BiogelP2 Pure_EpiA Purified this compound BiogelP2->Pure_EpiA HPLC_Analysis HPLC Analysis BiogelP2->HPLC_Analysis In-process Control Pure_EpiA->HPLC_Analysis Final Product QC Forced_Degradation Forced Degradation Pure_EpiA->Forced_Degradation Stability_Testing Stability Testing Pure_EpiA->Stability_Testing Impurity_ID Impurity Identification (LC-MS) HPLC_Analysis->Impurity_ID Forced_Degradation->HPLC_Analysis

Caption: Overall workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Low Yield in Final Product? Check_Binding Check Binding to Dowex 1 Start->Check_Binding Yes Impurity_Detected High Impurity Levels? Start->Impurity_Detected No Adjust_pH_Ionic Adjust Sample pH and Ionic Strength Check_Binding->Adjust_pH_Ionic Check_Fractions Review Fraction Analysis from all Columns Optimize_Gradient Optimize Elution Gradient Check_Fractions->Optimize_Gradient Check_Stability Assess for Degradation Control_Temp_pH Control Temperature and pH during process Check_Stability->Control_Temp_pH Impurity_Detected->Check_Fractions Yes Impurity_Detected->Check_Stability No Improve_Resolution Improve Chromatographic Resolution

Caption: Decision tree for troubleshooting low yield in this compound purification.

Degradation_Pathways EpiA This compound (Carbapenem Core) Hydrolyzed_Product Hydrolyzed Product (Open β-Lactam Ring) EpiA->Hydrolyzed_Product Oxidized_Product Oxidized Product (e.g., Sulfoxide) EpiA->Oxidized_Product Dimer_Product Dimer EpiA->Dimer_Product Acid_Base Acidic or Alkaline Conditions Acid_Base->Hydrolyzed_Product Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Oxidized_Product High_Concentration High Concentration / Heat High_Concentration->Dimer_Product

Caption: Potential degradation pathways for the this compound carbapenem core.

References

Enhancing the stability of Epithienamycin A for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Epithienamycin A. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to its stability in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it unstable?

This compound is a member of the carbapenem class of β-lactam antibiotics.[1] Like other carbapenems, its potent antibacterial activity is linked to the strained bicyclic ring structure, containing a β-lactam ring fused to a five-membered ring.[2][3] This structural feature is also the primary reason for its inherent chemical instability, particularly in aqueous solutions where the β-lactam ring is susceptible to hydrolysis, leading to a loss of antibacterial activity.[2][3]

Q2: What are the primary factors that cause this compound to degrade in an in vitro setting?

The degradation of this compound, and carbapenems in general, is influenced by several factors:

  • Temperature: Higher temperatures significantly accelerate the rate of degradation.[4][5]

  • pH: Stability is highly pH-dependent. Carbapenems generally show increased degradation at higher (alkaline) pH levels.[6]

  • Aqueous Solutions: The presence of water facilitates the hydrolytic cleavage of the β-lactam ring.[4]

  • Storage Duration: The longer the compound is in solution, the more degradation will occur. Even at recommended storage temperatures, activity in solution decreases over time.

Q3: How should I store this compound powder and stock solutions?

Proper storage is critical to preserving the compound's integrity.

  • Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. Some degradation may still occur over weeks of storage at -20°C.

Q4: Which buffers are recommended for in vitro assays with this compound?

Cation-adjusted Mueller-Hinton Broth (CA-MHB) is a standard medium for antibiotic susceptibility testing.[6] If using other buffer systems, it is crucial to select one with a pH that favors stability. Based on data from related carbapenems, a slightly acidic to neutral pH (around 6.8-7.0) may offer better stability than a more alkaline pH (7.4 or higher).[6]

Troubleshooting Guide

Q5: My in vitro assay results with this compound are inconsistent or show lower-than-expected activity. What could be the cause?

This is a common issue directly related to compound instability. Consider the following:

  • Degradation During Incubation: Standard assay conditions (e.g., 37°C for 18-24 hours) are long enough for significant degradation to occur. The effective concentration of the antibiotic may be much lower by the end of the assay than at the start.

  • Solution Age: Are you using freshly prepared solutions? Solutions prepared even a few hours in advance and kept at room temperature can lose potency.

  • pH of Media: The pH of your culture media can impact stability. As shown in the data below, carbapenem half-life decreases as pH increases from 6.8 to 7.8.[6]

Q6: I'm performing a time-kill assay over 24 hours at 37°C. How can I ensure my this compound concentration remains stable?

Complete stability over 24 hours at 37°C is not feasible due to the compound's inherent nature. Data for the closely related carbapenem, imipenem, shows a degradation half-life of approximately 16.9 hours in Mueller-Hinton Broth at 36°C.[6] This means that after about 17 hours, half of the initial concentration will have degraded. For long-duration experiments, it is critical to:

  • Acknowledge that the concentration is dynamic.

  • Consider experiments with shorter time points where possible.

  • Report the initial concentration and the conditions (time, temperature, media) of the experiment precisely.

Q7: Can I pre-mix this compound in my media plates and store them for later use?

This is strongly discouraged. Storing plates with carbapenems, even at 4°C, will lead to gradual degradation. While one study showed β-lactams were ≥90% stable for 72 hours in agar at 4°C, stability in broth is significantly lower.[6] For reproducible results, always prepare working solutions and add them to your assay media immediately before introducing your cells or bacteria.

Quantitative Stability Data

The following tables summarize stability data for carbapenems closely related to this compound, which can be used as a reliable proxy to guide experimental design.

Table 1: Effect of Temperature on Carbapenem Degradation in Aqueous Solution

(Data derived from a study on Imipenem and Meropenem)[4]

TemperatureIncubation TimeImipenem Degradation (%)Meropenem Degradation (%)
37°C30 min~0.4%~0.7%
37°C60 min~2.0%~1.5%
37°C120 min~4.0%~3.0%
65°C30 min9.7%5.8%
65°C60 min19.0%12.0%
65°C120 min33.0%25.0%
90°C30 min39.0%27.0%
90°C60 min76.0%47.0%
90°C120 min95.0%75.0%

Table 2: Estimated Degradation Half-Lives of Carbapenems in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) at 36°C

(Data from a comprehensive stability analysis of β-lactams)[6]

CompoundpH 6.80pH 7.00pH 7.25pH 7.40pH 7.80
Imipenem 25.4 hours20.8 hours16.9 hours14.8 hours11.9 hours
Meropenem 69.1 hours56.7 hours46.5 hours40.8 hours32.8 hours
Doripenem 60.3 hours49.8 hours40.6 hours35.7 hours28.8 hours
Biapenem 30.7 hours25.4 hours20.7 hours18.2 hours14.8 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL). Vortex briefly until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding sterile microcentrifuge tubes. This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C. For short-term storage (a few weeks), -20°C is acceptable, but be aware that gradual degradation will occur. Keep protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

  • Thawing: On the day of the experiment, retrieve a single aliquot of the stock solution from the -80°C freezer. Thaw it rapidly at room temperature.

  • Dilution: Immediately before starting your assay, perform serial dilutions of the stock solution into your final assay medium (e.g., CA-MHB) to achieve the desired working concentrations.

  • Immediate Use: Add the final working solutions to your assay plates (e.g., microtiter plates for MIC determination) without delay. Do not prepare and store diluted solutions in aqueous media.

Visualizations

G cluster_0 Chemical Degradation of this compound Epithienamycin This compound (Active β-Lactam Ring) Inactive_Product Inactive Product (Hydrolyzed β-Lactam Ring) Epithienamycin->Inactive_Product Hydrolysis Water H₂O (Aqueous Environment) Water->Inactive_Product

Caption: Primary hydrolytic degradation pathway of this compound in aqueous solution.

G cluster_1 Recommended Workflow for In Vitro Assays A 1. Equilibrate This compound Powder to Room Temperature B 2. Prepare High-Concentration Stock Solution in DMSO A->B C 3. Aliquot into Single-Use Tubes and Store at -80°C B->C D 4. Thaw One Aliquot Immediately Before Use C->D Day of Experiment E 5. Perform Serial Dilutions in Final Assay Medium D->E F 6. Add to Assay Plate and Start Experiment (Minimize Delay) E->F

Caption: Critical workflow to minimize degradation of this compound during experiments.

References

Addressing challenges in the stereoselective synthesis of Epithienamycin A precursors.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stereoselective Synthesis of Epithienamycin A Precursors

Welcome to the technical support resource for researchers engaged in the stereoselective synthesis of this compound precursors. This guide provides answers to frequently asked questions and troubleshooting advice for common challenges encountered during the synthesis of these complex carbapenem antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound precursors?

The main difficulty lies in the precise stereochemical control of three contiguous stereocenters: C-5, C-6, and C-8 of the carbapenem core.[1][2] Most synthetic effort is dedicated to establishing the correct configuration at these positions, which is crucial for the compound's biological activity.

Q2: What are the most common strategies for forming the β-lactam (azetidinone) ring?

The most prevalent methods for constructing the core azetidinone ring are:

  • [2+2] Ketene-Imine Cycloaddition (Staudinger Reaction): This reaction involves the cycloaddition of a ketene with an imine.[2] Its stereochemical outcome is highly sensitive to reaction conditions, substrates, and the order of reagent addition.[2][3]

  • Ester Enolate-Imine Condensation: This method provides another reliable route to the β-lactam ring.[1][4]

  • Rhodium-Catalyzed Intramolecular C-H Insertion: This technique utilizes α-diazo amides to form the β-lactam ring through a carbene insertion mechanism.[4]

Q3: How can I achieve high enantioselectivity in the synthesis?

High enantioselectivity is typically achieved through one of two approaches:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or the imine can direct the stereochemical course of the cycloaddition.[1]

  • Catalytic Asymmetric Synthesis: This is a more modern and efficient approach. For instance, using a chiral catalyst like benzoylquinine in conjunction with a stoichiometric base can catalyze the reaction between ketenes and imines to produce β-lactams with excellent enantiopurity.[5] A reported catalytic asymmetric method has successfully established all three key stereocenters in a single step.[1][6]

Q4: What is the key precursor for the bicyclic carbapenem system?

Most syntheses proceed through a monocyclic azetidinone-2-one intermediate.[1][2] A common and crucial precursor is a 4-acetoxyazetidin-2-one, which can be derived from an initial β-lactam product and later used for cyclization to form the fused ring system.[1]

Troubleshooting Guide

Problem 1: Low Diastereoselectivity (Incorrect cis/trans Ratio) in [2+2] Ketene-Imine Cycloaddition.

Low diastereoselectivity is a frequent issue where an undesired mixture of cis and trans β-lactams is formed. The stereochemistry is influenced by several factors.[3]

Possible Causes & Solutions:

  • Solvent Polarity: The polarity of the solvent can significantly impact the isomeric ratio. Non-polar solvents often favor one isomer, while more polar solvents can favor the other.

    • Suggestion: Screen a range of solvents with varying polarities (e.g., benzene, chlorobenzene, THF). In one study, switching from benzene to chlorobenzene dramatically shifted the product ratio from 70% cis to 90-95% trans.[3]

  • Reaction Temperature: The temperature can affect the transition state equilibrium.

    • Suggestion: Try running the reaction at a lower temperature (e.g., -78 °C) to enhance kinetic control, which may favor a single diastereomer.

  • Base Selection: The base used to generate the ketene or activate the imine can influence the stereochemical outcome.

    • Suggestion: Compare results between common bases like triethylamine (TEA) and N-methylmorpholine (NMM).[3]

  • Order of Reagent Addition: The way the reagents are mixed can determine the reactive intermediate concentrations and influence selectivity.

    • Suggestion: Experiment with adding the acid chloride to the imine/base mixture versus adding the base to the imine/acid chloride mixture.

Troubleshooting Workflow: Low Diastereoselectivity

G start Low Diastereoselectivity (cis/trans mixture) solvent Step 1: Modify Solvent start->solvent temp Step 2: Adjust Temperature solvent->temp No Improvement base Step 3: Change Base temp->base No Improvement result Improved Selectivity? base->result success Success: Proceed with Optimized Conditions result->success Yes fail Re-evaluate Substrate (Steric/Electronic Effects) result->fail No

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Problem 2: Low Yield in the Rhodium-Catalyzed Cyclization Step.

The final ring-closing step to form the bicyclic carbapenam can be low-yielding.[1]

Possible Causes & Solutions:

  • Catalyst Activity: The rhodium catalyst may be deactivated.

    • Suggestion: Use fresh Rh₂(OAc)₄ or a different rhodium catalyst like Rh₂(Piv)₄, which has shown efficacy in similar transformations.[7] Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Diazo Precursor Purity: Impurities in the diazo azetidinone precursor can interfere with the catalysis.

    • Suggestion: Purify the diazo intermediate meticulously, for example, by column chromatography immediately before use.

  • Solvent Choice: The solvent can impact catalyst solubility and reactivity.

    • Suggestion: While dichloromethane or toluene are common, consider screening other anhydrous, non-protic solvents.

Data Presentation: Stereoselectivity in β-Lactam Formation

The choice of reagents and conditions critically determines the stereochemical outcome and yield. Below is a summary of representative data from the literature.

Table 1: Influence of Reaction Conditions on [2+2] Cycloaddition Diastereoselectivity

Experiment Solvent Temperature Base Product Ratio (cis:trans) Reference
1 Benzene 45-50°C NMM 70:30 [3]
2 Chlorobenzene 95-100°C NMM 5-10:90-95 [3]

| 3 | THF | -78°C to RT | LDA | >95% cis |[4] |

Data compiled from studies on various β-lactam syntheses to illustrate general principles.

Table 2: Yield and Enantioselectivity in Asymmetric β-Lactam Synthesis

Reaction Type Catalyst/Auxiliary Yield Enantiomeric Excess (ee) Reference
Enolate-Imine Cyclocondensation (-)-2-Phenylcyclohexyl Acetic Acid Ester 80-85% 96-98% [4]
Ketene-Imine Cycloaddition Benzoylquinine High High [5]

| Pd-Catalyzed C-N Coupling | Pd-Complex with Chiral Ligand | High | Excellent |[7] |

Experimental Protocols

Protocol 1: Catalytic Asymmetric Synthesis of an Azetidinone Precursor

This protocol is adapted from a reported synthesis of precursors for N-acetyl thienamycin and this compound.[1] It describes the key [2+2] cycloaddition that establishes three stereocenters.

Objective: To synthesize a C5/C6 cis azetidinone precursor via asymmetric ketene-imine cycloaddition.

Materials:

  • (3R)-3-[(tert-Butyldimethylsilyl)oxy]butanoyl chloride (ketene precursor)

  • Appropriate imine substrate

  • Chiral catalyst (e.g., Benzoylquinine)

  • Stoichiometric base (e.g., Proton Sponge)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the imine substrate, the chiral catalyst (e.g., 0.1 eq), and the base (e.g., 1.0 eq) in anhydrous toluene.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of the acid chloride (ketene precursor, e.g., 1.1 eq) in anhydrous toluene and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the cooled reaction mixture over a period of 1-2 hours, maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azetidinone.

  • Characterize the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess via chiral HPLC.

General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_end Products A Ethyl (3R)-hydroxybutanoate C 1. Silylation (TBDMSCl) 2. Saponification (LiOH) A->C B Imine Substrate E Asymmetric [2+2] Cycloaddition (Ketene-Imine Reaction) B->E D Acid Chloride Formation (e.g., Oxalyl Chloride) C->D D->E I Azetidinone Precursor (3 Stereocenters Set) E->I F Deprotection / Functionalization (e.g., Oxidative Decarboxylation) G Side Chain Coupling F->G H Final Cyclization (Rh-catalyzed) G->H J Carbapenem Core H->J I->F

Caption: Key steps in the synthesis of this compound precursors.

References

Epithienamycin A Synthesis: A Technical Support Center for Minimizing Epimerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Epithienamycin A, controlling stereochemistry is a critical challenge. Epimerization, particularly at the C8 position, can significantly impact the biological activity and yield of the final product. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to epimerization during the synthesis of this potent carbapenem antibiotic.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis that can lead to unwanted epimerization.

Problem 1: High Percentage of the Undesired C8 Epimer in the Final Product

  • Potential Cause: The reaction conditions may favor the thermodynamically more stable, but undesired, epimer. This can be influenced by the choice of base, solvent, and reaction temperature.

  • Solution:

    • Base Selection: Employ a non-nucleophilic, sterically hindered base to minimize proton abstraction that can lead to epimerization. Bases like N-methylmorpholine (NMM) have been used as an alternative to triethylamine (TEA).[1]

    • Solvent Polarity: The polarity of the solvent can influence the stereochemical outcome. In some β-lactam syntheses, non-polar solvents like benzene have been shown to favor the formation of one isomer, while more polar solvents like chlorobenzene can favor the other.[1][2] Experiment with a range of solvents with varying dielectric constants to determine the optimal conditions for your specific reaction.

    • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which may be the desired epimer. Running the reaction at reduced temperatures (e.g., 0 °C or -78 °C) can help minimize epimerization.

    • Reaction Time: Shorter reaction times can also favor the kinetic product. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.

Problem 2: Inconsistent Diastereomeric Ratios Between Batches

  • Potential Cause: Minor variations in reaction setup, reagent purity, or reaction time can lead to inconsistent stereochemical outcomes.

  • Solution:

    • Strict Protocol Adherence: Ensure all reaction parameters, including temperature, addition rates of reagents, and stirring speed, are kept consistent between batches.

    • Reagent Quality: Use reagents of high purity, as impurities can sometimes catalyze epimerization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions that could affect the stereochemical course of the reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the control of epimerization in this compound synthesis.

Q1: What is the primary mechanism of epimerization at the C8 position?

A1: Epimerization at the C8 position of the this compound core typically proceeds through the formation of an enolate intermediate. Abstraction of the acidic proton at C8 by a base leads to a planar enolate, which can then be re-protonated from either face, resulting in a mixture of epimers.

Q2: How can I shift the reaction towards the desired kinetic product?

A2: To favor the kinetic product, you should aim for conditions that make the initial product formation irreversible or at least slow down the equilibration to the thermodynamic product. This can be achieved by:

  • Using low reaction temperatures.

  • Employing short reaction times.

  • Choosing a base and solvent system that minimizes the lifetime of the enolate intermediate.

Q3: Can the choice of protecting groups influence epimerization?

A3: Yes, the nature of the protecting groups on the molecule can influence the acidity of the C8 proton and the steric environment around it. Bulky protecting groups near the C8 position may hinder the approach of the base, thus slowing down the rate of epimerization. It is advisable to screen different protecting group strategies to find one that minimizes epimerization while being compatible with the overall synthetic route.

Q4: Are there any specific catalysts or additives that can help control stereochemistry?

Data Presentation

The following table summarizes the effect of reaction conditions on the diastereomeric ratio of a model β-lactam synthesis, illustrating the principles that can be applied to control epimerization in this compound synthesis.

EntrySolventBaseTemperature (°C)Reaction Time (min)Diastereomeric Ratio (cis:trans)Reference
1BenzeneNMM45-50470:30[1]
2ChlorobenzeneNMM95-10055-10:90-95[1]
31,4-Dioxane-rt24>98:2 (trans favored with SPhos ligand)[3][4]
41,2-Dichloroethane-rt242: >98 (cis favored with dppp ligand)[3][4]

Experimental Protocols

General Protocol for Minimizing Epimerization during a Base-Mediated Step:

This protocol provides a general framework. Specific concentrations, temperatures, and reaction times will need to be optimized for the particular step in the this compound synthesis.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of the this compound intermediate in a dry, aprotic solvent (e.g., THF, dichloromethane, or toluene).

    • Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using an appropriate cooling bath.

  • Reagent Addition:

    • Slowly add the base (e.g., a sterically hindered non-nucleophilic base like N-methylmorpholine or diisopropylethylamine) dropwise to the cooled solution while stirring vigorously. The slow addition helps to maintain a low concentration of the base at any given time, which can minimize epimerization.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Quenching the Reaction:

    • Once the starting material has been consumed, quench the reaction promptly by adding a proton source (e.g., a saturated aqueous solution of ammonium chloride or a mild acid). This will neutralize the base and any remaining enolate, preventing further epimerization.

  • Work-up and Purification:

    • Perform a standard aqueous work-up to remove inorganic salts.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Concentrate the solution under reduced pressure.

    • Purify the product by column chromatography on silica gel, using an appropriate eluent system to separate the desired diastereomer from any epimeric byproducts.

Visualizations

Epimerization_Pathway Desired_Epimer Desired Epimer (C8-R/S) Enolate Enolate Intermediate (Planar) Desired_Epimer->Enolate + Base - H+ Enolate->Desired_Epimer + H+ (Kinetic Control) Undesired_Epimer Undesired Epimer (C8-S/R) Enolate->Undesired_Epimer + H+ (Thermodynamic Control)

Caption: Mechanism of base-catalyzed epimerization at the C8 position.

Experimental_Workflow Start Start with Epithienamycin Intermediate Reaction_Setup Reaction Setup: - Inert Atmosphere - Dry Solvent - Controlled Temperature Start->Reaction_Setup Base_Addition Slow Addition of Sterically Hindered Base Reaction_Setup->Base_Addition Monitoring Monitor Reaction Progress (TLC, LC-MS) Base_Addition->Monitoring Quench Prompt Quenching with Proton Source Monitoring->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Analyze Diastereomeric Ratio (NMR, Chiral HPLC) Purification->Analysis End Isolated Desired Epimer Analysis->End

Caption: A generalized workflow for minimizing epimerization during synthesis.

References

Scaling up the fermentation process for industrial production of epithienamycins.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Scaling Up Epithienamycin Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial production of epithienamycins through fermentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for epithienamycin production?

A1: Epithienamycins are primarily produced by strains of Streptomyces flavogriseus. They are structurally related to thienamycin, which is produced by Streptomyces cattleya.[1]

Q2: What is the general fermentation strategy for epithienamycin production?

A2: The production of epithienamycins, like other secondary metabolites from Streptomyces, is typically carried out using a fed-batch fermentation process. This allows for better control of nutrient levels, preventing rapid consumption of substrates and catabolite repression, which can inhibit antibiotic production.

Q3: What are the key nutritional requirements for Streptomyces in epithienamycin fermentation?

A3: Streptomyces species generally require a complex medium containing a suitable carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts. For thienamycin biosynthesis, which is closely related to epithienamycin, precursors such as acetate, methionine, and cysteine are essential.[2]

Q4: How is the production of epithienamycins monitored during fermentation?

A4: The concentration of epithienamycins in the fermentation broth is typically monitored using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or Mass Spectrometry (MS) detector.[3] Bioassays using sensitive indicator organisms can also be employed to determine the antibiotic activity.

Q5: What are the main challenges in scaling up epithienamycin fermentation?

A5: Key challenges include maintaining optimal and homogenous culture conditions (e.g., dissolved oxygen, pH, temperature) in large-scale bioreactors, controlling foam formation, preventing contamination (especially by bacteriophages), managing shear stress on the mycelial morphology, and controlling the formation of related impurities.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling up of epithienamycin fermentation.

Problem 1: Low Epithienamycin Yield

Q: We are observing a significant drop in epithienamycin yield after scaling up from a lab-scale to a pilot-scale fermenter. What are the potential causes and how can we troubleshoot this?

A: A decrease in yield upon scale-up is a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:

Possible Causes and Solutions:

  • Suboptimal Dissolved Oxygen (DO) Levels: Inadequate oxygen supply is a frequent limiting factor in large fermenters.

    • Troubleshooting:

      • Monitor the DO level continuously. Aim for a DO concentration above a critical value (often 30-50% for Streptomyces).

      • Increase the agitation speed to enhance oxygen transfer from gas bubbles to the liquid.

      • Increase the aeration rate (vvm, volume of gas per volume of liquid per minute).

      • If possible, use oxygen-enriched air.

  • Poor Mixing and Nutrient Gradients: Large fermenters can have heterogeneous zones with varying concentrations of nutrients, pH, and DO.

    • Troubleshooting:

      • Evaluate the mixing efficiency of your bioreactor.

      • Adjust the impeller design, number, and speed to ensure uniform mixing.

      • Implement a fed-batch strategy with multiple feeding points to distribute nutrients more evenly.

  • Shear Stress Affecting Mycelial Morphology: High agitation speeds can damage the mycelia of Streptomyces, leading to reduced productivity.

    • Troubleshooting:

      • Examine the mycelial morphology under a microscope. Healthy mycelia should be filamentous, not fragmented.

      • Optimize the agitation speed to balance oxygen transfer and shear stress.

      • Consider using impellers designed for lower shear, such as marine or hydrofoil impellers.

  • Suboptimal pH Profile: The pH of the fermentation broth can significantly impact enzyme activity and antibiotic production.

    • Troubleshooting:

      • Monitor and control the pH throughout the fermentation. The optimal pH for thienamycin production is typically around 6.5-7.0.[6]

      • Implement an automated pH control system using acid and base feeding.

  • Nutrient Limitation or Inhibition: The nutrient requirements may change during scale-up.

    • Troubleshooting:

      • Analyze the concentration of key nutrients (carbon, nitrogen, phosphate) throughout the fermentation.

      • Adjust the feeding strategy based on the consumption rates.

      • Ensure that precursors for the epithienamycin biosynthesis are not limiting.

Problem 2: Excessive Foam Formation

Q: Our fermentation is experiencing excessive foaming, leading to loss of broth and contamination risks. What are the best strategies for foam control?

A: Foaming is a common issue in protein-rich fermentation media. Here are some control strategies:

Possible Causes and Solutions:

  • High Protein Content in the Medium: Proteins from sources like soybean meal can act as surfactants and stabilize foam.

    • Troubleshooting:

      • Add a chemical antifoaming agent (e.g., silicone-based or polyglycol-based) at the beginning of the fermentation or as needed. Be cautious as some antifoams can affect oxygen transfer or downstream processing.

      • Use a mechanical foam breaker, which is an impeller placed in the headspace of the fermenter to physically disrupt the foam.

  • High Agitation and Aeration Rates: Intense mixing and sparging can exacerbate foam formation.

    • Troubleshooting:

      • Optimize the agitation and aeration rates to minimize foaming while maintaining adequate oxygen supply.

      • Implement an automated foam control system with a foam sensor that triggers the addition of an antifoaming agent.

Problem 3: Bacteriophage Contamination

Q: We suspect a bacteriophage contamination in our Streptomyces culture, as we are observing lysis of the culture and a drop in production. How can we confirm and manage this?

A: Bacteriophage contamination can be devastating for industrial fermentations. Here's how to address it:

Possible Causes and Solutions:

  • Introduction of Phages through Raw Materials or Air: Phages can be present in the environment and enter the fermenter through non-sterile inputs.

    • Troubleshooting and Prevention:

      • Confirm phage contamination by plaque assays on a lawn of the production strain.

      • Implement strict sterilization protocols for all media, equipment, and air supplies.

      • Develop and use phage-resistant strains of Streptomyces.

      • Rotate different production strains to prevent the establishment of a specific phage population.

      • Thoroughly clean and disinfect the fermenter and associated piping after a contamination event.

Problem 4: High Levels of Impurities

Q: Our final product has high levels of related impurities, such as N-acetylthienamycin. How can we control the formation of these impurities during fermentation?

A: The formation of byproducts and related impurities is a common challenge.

Possible Causes and Solutions:

  • Metabolic Pathway Branching: The biosynthetic pathway may lead to the formation of related compounds. N-acetylthienamycin is a known co-metabolite in thienamycin production.

    • Troubleshooting:

      • Optimize fermentation parameters such as pH and temperature, as these can influence the activity of enzymes responsible for impurity formation.

      • Control the concentration of precursors. For example, the availability of acetyl-CoA can influence the formation of N-acetylated derivatives.

      • Consider genetic modification of the production strain to inactivate genes responsible for the formation of specific impurities.

      • Develop effective downstream processing and purification steps to remove these impurities.

Data Presentation

Table 1: General Fermentation Parameters for Thienamycin Production by Streptomyces cattleya (as a reference for Epithienamycin)

ParameterLab-Scale (Shake Flask)Pilot/Industrial-Scale (Bioreactor)
Temperature 28-30°C28°C (controlled)
pH 6.5 - 7.2 (initial)6.5 for 3 days, then raised to 7.0 (controlled)[6]
Aeration N/A (shaking at 200-250 rpm)1.5 vvm for 3 days, then DO control
Dissolved Oxygen (DO) Not controlledControlled at >30% of saturation
Agitation N/A500 rpm (variable depending on scale and vessel geometry)[6]
Inoculum Size 5-10% (v/v)5-10% (v/v)
Fermentation Time 5-7 days7-10 days

Note: The data for pilot/industrial scale is based on studies of other antibiotics produced by Actinomycetes and should be optimized for epithienamycin production.[6]

Experimental Protocols

Protocol 1: HPLC Analysis of Epithienamycins (Representative Method)

This protocol is based on methods used for the analysis of thienamycin and can be adapted for epithienamycins.

  • Sample Preparation:

    • Withdraw a sample of the fermentation broth.

    • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase if necessary.

  • HPLC-MS Conditions:

    • Column: Reversed-phase C18 column (e.g., Atlantis dC18, 5 µm, 2.1 x 150 mm).[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Detection:

      • UV detector at a wavelength where epithienamycins absorb (e.g., around 300 nm for the carbapenem core).

      • Mass Spectrometer (MS) in positive ion mode to confirm the identity of the compounds by their mass-to-charge ratio.

Visualizations

Epithienamycin_Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing strain Streptomyces flavogriseus Strain inoculum Inoculum Development strain->inoculum media Media Preparation (Carbon, Nitrogen, Minerals) sterilization Sterilization media->sterilization fermenter Bioreactor (Scaling Up) sterilization->fermenter inoculum->fermenter monitoring Process Monitoring (pH, DO, Temp) fermenter->monitoring harvest Harvesting (Centrifugation/Filtration) fermenter->harvest monitoring->fermenter purification Purification (Chromatography) harvest->purification product Final Product (Epithienamycin) purification->product

Caption: A simplified workflow for the industrial production of epithienamycins.

Thienamycin_Regulation ThnI ThnI (LysR-type Activator) Thn_genes thnH, thnJ, thnK, thnL, thnM, thnN, thnO, thnP, thnQ ThnI->Thn_genes activates Cephamycin_genes pcbAB, cmcI ThnI->Cephamycin_genes upregulates transcription in thnI mutant Thienamycin_biosynthesis Thienamycin Biosynthesis Thn_genes->Thienamycin_biosynthesis Cephamycin_biosynthesis Cephamycin C Biosynthesis Cephamycin_genes->Cephamycin_biosynthesis ThnU ThnU (SARP-type Activator) ThnU->Cephamycin_genes activates

Caption: Regulatory interactions in the thienamycin biosynthetic cluster of S. cattleya.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Epithienamycin A and Thienamycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the carbapenem class of β-lactam antibiotics stands out for its broad spectrum of activity and potency against a wide range of bacterial pathogens. Among the earliest discovered members of this class, thienamycin, has served as a benchmark for the development of subsequent carbapenems. This guide provides a detailed comparison of the antibacterial activity of Epithienamycin A, a naturally occurring analog, and the parent compound, thienamycin. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Executive Summary

Thienamycin exhibits exceptional in vitro activity against both Gram-positive and Gram-negative bacteria.[1] this compound, one of the six major components of the epithienamycin family of antibiotics, also demonstrates a broad antibacterial spectrum. While direct comparative data is limited, analysis of available data on the epithienamycin family suggests nuances in their activity profiles. Both compounds exert their antibacterial effect by inhibiting bacterial cell wall synthesis.

Data Presentation: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Thienamycin against a panel of representative Gram-positive and Gram-negative bacteria. The data for the epithienamycins is derived from the foundational study by Stapley et al. (1981), which characterized the initial activity of these novel β-lactams. Thienamycin data is compiled from various studies to provide a comparative baseline.

Bacterial StrainThis compound (MIC in µg/mL)Thienamycin (MIC in µg/mL)
Gram-Positive
Staphylococcus aureus0.2≤ 0.031 - 1
Streptococcus pyogenes0.05≤ 0.031
Streptococcus pneumoniae0.1≤ 0.031
Enterococcus faecalis6.31
Gram-Negative
Escherichia coli1.6≤ 1
Klebsiella pneumoniae3.2≤ 1
Pseudomonas aeruginosa>100≤ 4 - 8
Enterobacter spp.6.3≤ 25 (with 12% of isolates showing higher resistance)[1]
Serratia marcescens12.5≤ 25 (with 3% of isolates showing higher resistance)[1]

Note: The MIC values for Thienamycin are presented as a range compiled from multiple sources and its more stable derivative, imipenem, to provide a general comparison.[2][3] The activity of thienamycin can be influenced by the inoculum size.[1] It is important to note that the epithienamycins are structurally related to N-acetylthienamycin and all six major components isolated showed a 27-fold difference in weight potencies from the most to the least active.[4]

Mechanism of Action

Both this compound and Thienamycin are part of the β-lactam family of antibiotics and share a common mechanism of action: the inhibition of bacterial cell wall synthesis. This is achieved through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to the weakening of the cell wall and ultimately, cell lysis.

Mechanism of Action of Thienamycin and this compound Thienamycin Thienamycin / this compound PBPs Penicillin-Binding Proteins (PBPs) Thienamycin->PBPs Binds to and inactivates CellWall Peptidoglycan Synthesis PBPs->CellWall Catalyzes final steps of Lysis Cell Lysis and Bacterial Death PBPs->Lysis Inactivation leads to CellWall->Lysis Inhibition leads to

Mechanism of action for Thienamycin and this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro antibacterial activity of a compound. The following is a generalized protocol based on the broth microdilution method, which is a standard procedure for this type of analysis.

Objective: To determine the lowest concentration of this compound and Thienamycin that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compounds (this compound, Thienamycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a tube of sterile broth and incubated until it reaches the logarithmic phase of growth.

    • The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of each antibiotic is prepared and serially diluted in the appropriate broth to create a range of concentrations.

  • Inoculation of Microtiter Plates:

    • Aliquots of each antibiotic dilution are dispensed into the wells of a 96-well plate.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation:

    • The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.[5]

Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture Bacterial Culture Preparation Inoculation Inoculation of 96-well Plate BacterialCulture->Inoculation AntibioticDilution Serial Antibiotic Dilution AntibioticDilution->Inoculation Incubation Incubation (16-20h, 37°C) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Both this compound and Thienamycin are potent antibacterial agents with a broad spectrum of activity. Thienamycin generally exhibits very high potency against a wide array of Gram-positive and Gram-negative bacteria. This compound also demonstrates significant activity, although it appears to be less effective against certain Gram-negative organisms like Pseudomonas aeruginosa when compared to thienamycin. The data suggests that the specific stereochemistry of the epithienamycins can influence their antibacterial potency and spectrum. Further research, including head-to-head comparative studies under identical experimental conditions, would be beneficial to fully elucidate the therapeutic potential of this compound and other members of the epithienamycin family.

References

The Quest for Stability: A Comparative Analysis of Epithienamycin A and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial agents, the carbapenem class stands out for its broad-spectrum efficacy. However, the clinical utility of early, naturally occurring carbapenems like the epithienamycins has been hampered by inherent chemical instability. This guide provides a comparative overview of the stability of Epithienamycin A and its synthetic derivatives, with a focus on the well-documented improvements achieved through chemical modification, exemplified by the transition from the parent compound thienamycin to its derivative, imipenem.

The epithienamycins are a family of naturally occurring carbapenem antibiotics produced by Streptomyces flavogriseus.[1][2] Structurally similar to thienamycin, they exhibit potent antibacterial activity but also share its characteristic instability. This instability, particularly in concentrated solutions and the solid state, posed a significant challenge for their development as therapeutic agents.[3][4] The primary route of degradation for carbapenems involves the hydrolysis of the strained β-lactam ring.

To address this stability issue, synthetic derivatives were developed. A prime example of this endeavor is the synthesis of imipenem, the N-formimidoyl derivative of thienamycin. This modification resulted in a crystalline product with markedly improved stability, paving the way for its successful clinical application.[3][4]

Comparative Stability: A Data-Driven Overview

While specific quantitative stability data for this compound is scarce in publicly available literature, a comparative analysis of the parent compound thienamycin and its synthetic derivative imipenem provides a clear illustration of the stability enhancements achieved through medicinal chemistry.

CompoundTypeFormStability ProfileKey Observations
This compound Natural Product-Generally UnstableStructurally related to thienamycin and shares its inherent instability.[1][2]
Thienamycin Natural ProductSolid State & Concentrated SolutionsHighly UnstableUnsuited for development due to chemical instability.[3][4]
Imipenem Synthetic DerivativeCrystalline Solid & SolutionSignificantly Improved StabilityThe N-formimidoyl modification confers much greater stability compared to thienamycin.[3][4]

Delving into Degradation: Pathways and Influencing Factors

The core instability of this compound and related natural carbapenems lies in the susceptibility of the β-lactam ring to hydrolysis. This process can be influenced by various factors including pH, temperature, and the presence of enzymes.

cluster_degradation Factors Influencing Carbapenem Degradation pH pH Hydrolysis Hydrolysis of β-Lactam Ring pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Enzymes Enzymes (e.g., Dehydropeptidase-I) Enzymes->Hydrolysis Carbapenem This compound / Thienamycin (Unstable Carbapenem) Carbapenem->Hydrolysis Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite Synthetic_Derivative Imipenem (Stabilized Derivative) Reduced_Susceptibility Reduced Susceptibility to Hydrolysis Synthetic_Derivative->Reduced_Susceptibility

Carbapenem Degradation Pathway

Experimental Protocols for Stability Assessment

The stability of carbapenems like this compound and its derivatives can be quantitatively assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are the most common methods employed.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is designed to separate the intact drug from its degradation products, allowing for the accurate quantification of the drug over time.

Objective: To determine the concentration of the carbapenem antibiotic and its degradation products in a sample under various stress conditions (e.g., acidic, basic, oxidative, thermal).

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column or a cation-exchange column[5]

  • Data acquisition and processing software

Reagents and Materials:

  • Carbapenem reference standard

  • HPLC-grade acetonitrile and water

  • Buffers (e.g., borate buffer)[5]

  • Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation studies

  • Oxidizing agent (e.g., hydrogen peroxide)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the carbapenem reference standard in a suitable solvent and dilute to create a series of calibration standards.

  • Forced Degradation Studies: Subject the carbapenem solution to various stress conditions (e.g., heat, acid, base, oxidation) to generate degradation products.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., borate buffer and acetonitrile).[5]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Detection Wavelength: Determined by the UV absorbance maximum of the carbapenem (e.g., 313 nm for imipenem).[5]

  • Analysis: Inject the standard solutions and the stressed samples into the HPLC system.

  • Data Analysis: Plot a calibration curve from the standard solutions. Use the peak area of the intact drug in the stressed samples to calculate the remaining concentration and the percentage of degradation over time.

cluster_workflow HPLC Stability Assay Workflow Sample_Prep Sample Preparation (Standard & Stressed Samples) HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Quantification of Degradation) Detection->Data_Analysis

HPLC Stability Testing Workflow
UV-Vis Spectrophotometric Method

This method offers a simpler and more rapid approach for assessing stability, particularly for preliminary studies. It relies on the change in absorbance of the drug solution as it degrades.

Objective: To monitor the degradation of a carbapenem antibiotic by measuring the change in its UV absorbance over time.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • Carbapenem reference standard

  • Solvent (e.g., water, buffer)

Procedure:

  • Determine λmax: Scan a solution of the intact carbapenem to determine the wavelength of maximum absorbance (λmax). For many carbapenems, this is around 295-305 nm.

  • Prepare Sample: Prepare a solution of the carbapenem in the desired solvent or buffer system.

  • Incubate: Store the solution under the desired stability testing conditions (e.g., a specific temperature).

  • Measure Absorbance: At regular time intervals, measure the absorbance of the solution at the predetermined λmax.

  • Data Analysis: A decrease in absorbance over time indicates degradation of the carbapenem. The rate of degradation can be calculated from the change in absorbance.

Conclusion

The inherent instability of naturally occurring carbapenems like this compound has been a significant hurdle in their clinical development. The successful stabilization of the carbapenem core through synthetic modifications, as exemplified by the development of imipenem from thienamycin, underscores the power of medicinal chemistry to overcome the limitations of natural products. The improved stability of synthetic derivatives has been a critical factor in establishing the carbapenem class as a cornerstone of antibacterial therapy. Further research focusing on the quantitative stability of a broader range of Epithienamycin derivatives could provide deeper insights into structure-stability relationships and guide the design of future generations of these potent antibiotics.

References

Cross-Resistance of Epithienamycin A with other β-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of Epithienamycin A, a member of the carbapenem class of β-lactam antibiotics, with other β-lactam agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related carbapenems, namely thienamycin and its derivative imipenem, to infer and discuss the expected cross-resistance patterns.

Introduction to this compound and the Carbapenem Class

Epithienamycins are a family of naturally occurring carbapenem antibiotics produced by the bacterium Streptomyces flavogriseus.[1] Structurally related to thienamycin, the first discovered carbapenem, epithienamycins exhibit a broad spectrum of antibacterial activity.[1] Carbapenems, including the epithienamycins, are potent inhibitors of bacterial cell wall synthesis. Their unique structure, characterized by a carbapenem fused to a β-lactam ring, confers a high degree of resistance to hydrolysis by most bacterial β-lactamases, the primary mechanism of resistance to many other β-lactam antibiotics like penicillins and cephalosporins.

Comparative In Vitro Activity and Cross-Resistance

Thienamycin has demonstrated high potency against a broad range of Gram-positive and Gram-negative bacteria, including many isolates resistant to other β-lactam antibiotics.[2][3] Similarly, imipenem exhibits excellent activity against numerous bacterial species that are intrinsically resistant to other antibiotics and shows no cross-resistance with penicillins or cephalosporins.[4] This lack of cross-resistance is a hallmark of the carbapenem class and is attributed to their stability in the presence of various β-lactamase enzymes.

The following table summarizes the expected activity profile of this compound based on the known properties of thienamycin and imipenem against various β-lactam-resistant phenotypes.

Bacterial Group/Resistance PhenotypePenicillins (e.g., Ampicillin)Cephalosporins (e.g., Cefotaxime)This compound (inferred)Rationale for Lack of Cross-Resistance
β-Lactamase-Producing Enterobacteriaceae ResistantOften Resistant (especially to early generations)Expected to be Active High stability to hydrolysis by common plasmid and chromosomally mediated β-lactamases.
Penicillin-Resistant Staphylococcus aureus (PRSA) ResistantVariableExpected to be Active Activity against penicillinase-producing staphylococci is a known feature of carbapenems.
Ampicillin-Resistant Escherichia coli ResistantVariableExpected to be Active Resistance in these strains is often mediated by β-lactamases to which carbapenems are stable.
Pseudomonas aeruginosa (some strains) Often ResistantOften ResistantExpected to be Active Carbapenems are generally potent against P. aeruginosa, although resistance can emerge through other mechanisms.

Note: This table is based on the general properties of the carbapenem class. Specific MIC values for this compound would be required for a definitive comparison.

Mechanisms of Action and Resistance

The primary mechanism of action for all β-lactam antibiotics, including this compound, is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. This inhibition leads to cell lysis and death.

The key to the effectiveness of carbapenems against bacteria resistant to other β-lactams lies in their structural stability.

Mechanism of β-Lactam Resistance and Carbapenem Evasion cluster_0 Typical β-Lactam Antibiotics (Penicillins, Cephalosporins) cluster_1 Carbapenems (e.g., this compound) B_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) B_Lactam->PBP Inhibition Hydrolysis Hydrolysis (Inactivation) B_Lactam->Hydrolysis Leads to CellWall Cell Wall Synthesis PBP->CellWall Blocked B_Lactamase β-Lactamase Enzyme B_Lactamase->B_Lactam Binds to Carbapenem Carbapenem Antibiotic PBP2 Penicillin-Binding Protein (PBP) Carbapenem->PBP2 Inhibition NoHydrolysis Resistance to Hydrolysis Carbapenem->NoHydrolysis Results in CellWall2 Cell Wall Synthesis PBP2->CellWall2 Blocked B_Lactamase2 β-Lactamase Enzyme B_Lactamase2->Carbapenem Poor Substrate

Caption: β-Lactam resistance and carbapenem evasion mechanism.

While carbapenems are resilient to many common β-lactamases, resistance can still emerge through other mechanisms, including:

  • Production of carbapenemases: These are specialized β-lactamases that can hydrolyze carbapenems.

  • Porin channel mutations: Reduced expression or mutation of outer membrane porins can limit the entry of carbapenems into Gram-negative bacteria.

  • Efflux pumps: Bacteria may actively pump carbapenems out of the cell.

Experimental Protocols

The determination of cross-resistance is typically performed using in vitro susceptibility testing methods. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial isolates.

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established standards.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacteria are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

    • The bacterial suspension is then diluted to the final desired inoculum concentration.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and comparator β-lactam antibiotics are prepared.

    • Serial two-fold dilutions of each antibiotic are made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plates are incubated at a controlled temperature (e.g., 35-37°C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth Microdilution MIC Assay Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plates with Bacterial Suspension PrepInoculum->Inoculate PrepDilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate PrepDilutions->Inoculate Incubate Incubate Plates (18-24h at 35-37°C) Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for determining MIC using broth microdilution.

Conclusion

Based on the extensive evidence from the broader carbapenem class, this compound is expected to exhibit a low potential for cross-resistance with other β-lactam antibiotics such as penicillins and cephalosporins. This is primarily due to its inherent stability against a wide array of β-lactamase enzymes. However, the emergence of carbapenemase-producing strains and other resistance mechanisms necessitates ongoing surveillance and susceptibility testing. Further studies providing specific quantitative data on the in vitro activity of purified this compound against a diverse panel of clinically relevant, β-lactam-resistant bacterial isolates are warranted to definitively establish its cross-resistance profile and potential clinical utility.

References

In Vitro Efficacy of Epithienamycin A Versus Imipenem: A Comparative Analysis Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a framework for such a comparison, outlining the necessary experimental data and protocols that would be required for a thorough evaluation. It will also present the known mechanisms of action for the broader carbapenem class, to which both agents belong.

I. Comparative In Vitro Susceptibility

A direct comparison of the in vitro efficacy of Epithienamycin A and Imipenem would necessitate the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant and resistant bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: Hypothetical MIC Data Comparison (µg/mL)

Bacterial StrainResistance MechanismThis compoundImipenem
Escherichia coliESBL-producingData not available0.25 - >128
Klebsiella pneumoniaeKPC-producingData not available4 - >128
Pseudomonas aeruginosaMetallo-β-lactamaseData not available8 - >256
Acinetobacter baumanniiOXA-type carbapenemaseData not available16 - >256
Staphylococcus aureusMethicillin-resistant (MRSA)Data not available0.06 - 4
Enterococcus faeciumVancomycin-resistant (VRE)Data not available>128

Note: The values for Imipenem are illustrative and can vary significantly based on the specific strain and resistance determinants. Data for this compound is currently unavailable in the public domain.

II. Experimental Protocols

Standardized antimicrobial susceptibility testing methods are crucial for generating reliable and comparable data. The following protocols are recommended by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of carbapenems.

A. Broth Microdilution Method

This is considered the gold standard for MIC testing.

  • Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of this compound and Imipenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: The prepared microdilution trays containing the antimicrobial dilutions are inoculated with the bacterial suspension. The trays are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

B. Agar Dilution Method

An alternative reference method for MIC determination.

  • Preparation of Agar Plates: Serial twofold dilutions of the antibiotics are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.

  • Inoculum Preparation and Application: A standardized bacterial inoculum is prepared as in the broth microdilution method and applied to the surface of the agar plates using a multipoint inoculator.

  • Incubation and Interpretation: The plates are incubated under the same conditions as the broth microdilution method. The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a faint haze.

III. Mechanism of Action and Resistance

Both this compound and Imipenem belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

Carbapenem_Mechanism_of_Action Carbapenem Carbapenem (this compound, Imipenem) PBP Penicillin-Binding Proteins (PBPs) Carbapenem->PBP Binds to and inactivates CellWall Peptidoglycan Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of carbapenem antibiotics.

Bacterial resistance to carbapenems is a significant clinical concern and can occur through several mechanisms.

Carbapenem_Resistance_Mechanisms Resistance Carbapenem Resistance Enzymatic Enzymatic Degradation (Carbapenemases: KPC, NDM, VIM, OXA) Resistance->Enzymatic Efflux Efflux Pumps Resistance->Efflux Porin Porin Channel Loss/Mutation Resistance->Porin Target Target Modification (PBP alteration) Resistance->Target

Caption: Major mechanisms of bacterial resistance to carbapenems.

IV. Conclusion

A definitive comparison of the in vitro efficacy of this compound and Imipenem against resistant strains is currently hindered by the absence of specific data for this compound. To facilitate such an analysis, future research should focus on determining the MIC values of this compound against a diverse panel of resistant clinical isolates using standardized methodologies as outlined in this guide. This would provide the necessary evidence to evaluate its potential as a viable alternative to existing carbapenems like Imipenem in the face of growing antimicrobial resistance. Researchers and drug development professionals are encouraged to pursue studies that will generate this critical data.

Validation of Epithienamycin A's binding affinity to penicillin-binding proteins (PBPs).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbapenems and Penicillin-Binding Proteins

Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity.[1][2] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[2][3][4] PBPs are essential bacterial enzymes, specifically transpeptidases, that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3][4][5] The inhibition of PBPs leads to the disruption of cell wall integrity, ultimately causing bacterial cell lysis and death.[2][4] The affinity of a carbapenem for various PBPs within a bacterium can influence its spectrum of activity and overall efficacy.[6][7]

Comparative Binding Affinities of Carbapenems

The binding affinity of carbapenems to different PBPs is a key determinant of their antibacterial potency. This affinity is often quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP. A lower IC50 value indicates a higher binding affinity.

The following table summarizes the IC50 values for several carbapenems against PBPs in Escherichia coli and Pseudomonas aeruginosa, two clinically important Gram-negative pathogens.

AntibioticOrganismPBP1a (IC50, µg/mL)PBP1b (IC50, µg/mL)PBP2 (IC50, µg/mL)PBP3 (IC50, µg/mL)PBP4 (IC50, µg/mL)
Imipenem E. coliHigh AffinityHigh AffinityHighest AffinityLow AffinityHigh Affinity
P. aeruginosaHigh Affinity-High Affinity--
Meropenem E. coli--High Affinity0.6≤0.02
P. aeruginosa--High AffinityHigh Affinity-
Doripenem E. coli--0.008-≤0.02
P. aeruginosa--High AffinityHigh Affinity-

Note: "High Affinity" or "Highest Affinity" is used where specific IC50 values were not provided in the search results, but the source indicated a strong binding interaction.[1][6][7][8][9][10] Data for some PBP types were not available in the provided search results.

Experimental Protocols

The determination of PBP binding affinity is crucial for the preclinical assessment of new antibiotic candidates. A commonly employed method is the competitive binding assay.

Competitive PBP Binding Assay

This assay measures the ability of a test compound (e.g., Epithienamycin A) to compete with a labeled β-lactam (e.g., [14C]benzylpenicillin or a biotinylated ampicillin) for binding to PBPs.[8][11]

Materials:

  • Bacterial membrane preparations containing PBPs

  • Test antibiotic (unlabeled)

  • Labeled β-lactam (e.g., [14C]benzylpenicillin or biotinylated ampicillin)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Fluorography or streptavidin-HRP detection system

  • Scintillation counter or densitometer

Procedure:

  • Preparation of Bacterial Membranes: Bacterial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and lysed to release the cytoplasmic and membrane components. The membrane fraction containing the PBPs is then isolated by ultracentrifugation.

  • Competitive Binding: Aliquots of the membrane preparation are incubated with varying concentrations of the unlabeled test antibiotic.

  • Labeling: A fixed concentration of the labeled β-lactam is added to the mixture and incubated to allow binding to the available PBPs.

  • SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by SDS-PAGE.

  • Detection and Quantification:

    • For radiolabeled probes, the gel is treated with a scintillant, dried, and exposed to X-ray film (fluorography). The resulting bands corresponding to the PBPs are quantified using a densitometer.

    • For biotinylated probes, the separated proteins are transferred to a membrane and detected using a streptavidin-horseradish peroxidase conjugate followed by a chemiluminescent substrate. The signal is then quantified.

  • IC50 Determination: The concentration of the test antibiotic that reduces the binding of the labeled β-lactam by 50% is determined and reported as the IC50 value.[11]

Visualizing Molecular Interactions and Experimental Processes

Diagrams illustrating the mechanism of action and experimental workflows can aid in understanding the complex processes involved in PBP inhibition.

PBP_Inhibition_Pathway cluster_bacterium Bacterial Cell Carbapenem Carbapenem PBP Penicillin-Binding Protein (PBP) Carbapenem->PBP Binds to CellWall_Inhibited Inhibited Cell Wall Synthesis CellWall_Intact Intact Cell Wall Synthesis PBP->CellWall_Intact Catalyzes PBP->CellWall_Inhibited Inhibition CellLysis Cell Lysis CellWall_Inhibited->CellLysis Leads to

Caption: Mechanism of carbapenem action on bacterial cell wall synthesis.

PBP_Binding_Assay_Workflow A Bacterial Membrane Preparation B Incubate with Test Antibiotic (e.g., this compound) A->B C Add Labeled β-Lactam B->C D SDS-PAGE Separation C->D E Detection & Quantification (Fluorography/Chemiluminescence) D->E F IC50 Determination E->F

Caption: Workflow for the competitive PBP binding assay.

Conclusion

The evaluation of a novel carbapenem's binding affinity to various PBPs is a cornerstone of its preclinical characterization. By employing standardized competitive binding assays, researchers can generate quantitative data, such as IC50 values, which allow for direct comparison with established antibiotics like imipenem, meropenem, and doripenem. This comparative approach is essential for understanding the potential spectrum of activity and efficacy of new drug candidates like this compound. The provided experimental framework and illustrative diagrams serve as a guide for these critical investigations in the ongoing effort to combat bacterial resistance.

References

Evaluation of the post-antibiotic effect of Epithienamycin A compared to other carbapenems.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the post-antibiotic effect (PAE) of key carbapenems reveals significant differences in their persistent suppression of bacterial growth after limited antibiotic exposure. While data on the progenitor compound, Thienamycin, and its direct derivatives like Epithienamycin A are scarce due to inherent instability, extensive research on clinically prevalent carbapenems such as imipenem, meropenem, and doripenem provides valuable insights for researchers and drug development professionals.

The post-antibiotic effect is a critical pharmacodynamic parameter, representing the period of suppressed bacterial growth that persists after the concentration of an antibiotic falls below the minimum inhibitory concentration (MIC). This effect has significant implications for dosing regimens and the prevention of antibiotic resistance. Carbapenems, a class of β-lactam antibiotics with a broad spectrum of activity, are known to exhibit a variable PAE against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Carbapenem Post-Antibiotic Effect

The duration of the PAE for carbapenems is influenced by several factors, including the specific carbapenem, the bacterial species and strain, the concentration of the antibiotic, and the duration of exposure. The following tables summarize the available quantitative data on the PAE of imipenem, meropenem, and doripenem against various bacterial pathogens.

AntibioticBacterial SpeciesConcentration (x MIC)Exposure Time (h)Post-Antibiotic Effect (h)
Imipenem Pseudomonas aeruginosa41.51.2 - 2.5[1]
Staphylococcus aureus41.51.7 - 1.8[1]
Escherichia coli--No PAE observed[1]
Meropenem Pseudomonas aeruginosa41.50.8 - 2.0[1]
Staphylococcus aureus41.50.7 - 1.7[1]
Escherichia coli41.50.8[1]
Providencia stuartii41.51.2[1]
Doripenem Pseudomonas aeruginosa--~2.0

Note: The data presented is a summary from various in vitro studies. The PAE can vary significantly based on experimental conditions.

Experimental Protocols for Determining Post-Antibiotic Effect

The determination of the PAE is a crucial step in the preclinical evaluation of new antimicrobial agents. The following is a generalized protocol for the in vitro determination of the PAE using the viable count method.

1. Preparation of Bacterial Inoculum:

  • A standardized bacterial suspension is prepared from an overnight culture grown in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The inoculum is adjusted to a specific cell density, typically in the logarithmic growth phase.

2. Antibiotic Exposure:

  • The bacterial culture is divided into test and control groups.

  • The test group is exposed to the carbapenem at a defined concentration (e.g., 4x MIC) for a specified duration (e.g., 1-2 hours) at 37°C with agitation.

  • The control group is incubated under the same conditions without the antibiotic.

3. Removal of Antibiotic:

  • After the exposure period, the antibiotic must be effectively removed from the test culture to prevent further antimicrobial activity. This is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth.

    • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended.

4. Monitoring of Bacterial Regrowth:

  • Following antibiotic removal, both the test and control cultures are incubated under optimal growth conditions.

  • Samples are taken from both cultures at regular intervals (e.g., every hour) to determine the viable bacterial count (Colony Forming Units per milliliter, CFU/mL) by plating serial dilutions on appropriate agar plates.

5. Calculation of the Post-Antibiotic Effect:

  • The PAE is calculated using the following formula: PAE = T - C

    • T is the time required for the viable count in the test culture to increase by 1 log10 CFU/mL after antibiotic removal.

    • C is the time required for the viable count in the control culture to increase by 1 log10 CFU/mL from the initial count after the equivalent dilution or washing step.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the in vitro determination of the post-antibiotic effect.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth & Monitoring cluster_analysis Analysis start Start culture Overnight Bacterial Culture start->culture inoculum Standardized Inoculum (Log Phase) culture->inoculum exposure Antibiotic Exposure (e.g., 4x MIC for 1-2h) inoculum->exposure control Control (No Antibiotic) inoculum->control removal Antibiotic Removal (Dilution or Centrifugation) exposure->removal regrowth_control Monitor Regrowth (Control) control->regrowth_control regrowth_test Monitor Regrowth (Test) removal->regrowth_test sampling Viable Count (CFU/mL) at Timed Intervals regrowth_test->sampling regrowth_control->sampling calculation Calculate PAE (PAE = T - C) sampling->calculation

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Mechanism of Action and Signaling Pathways

Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a major component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death. The sustained inhibition of PBP synthesis is thought to be a contributing factor to the post-antibiotic effect observed with carbapenems.

Carbapenem_MOA cluster_bacterium Bacterial Cell cluster_cellwall Cell Wall Synthesis cluster_action Carbapenem Action cluster_outcome Outcome PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis & Death Peptidoglycan->CellLysis Disruption leads to Carbapenem Carbapenem Inhibition Carbapenem->Inhibition Inhibition->PBP Inhibits

Caption: Mechanism of action of carbapenems leading to bacterial cell death.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Epithienamycin A

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties

A summary of the known chemical and physical properties of Epithienamycin A is provided below. This information is crucial for understanding the compound's characteristics and potential hazards.

PropertyValue
Molecular Formula C₁₁H₁₆N₂O₄S
Molecular Weight 272.32 g/mol
CAS Number 64090-99-9

Hazard Information and Safety Precautions

Based on the hazard profiles of related carbapenem antibiotics, this compound should be handled with care. The following is a summary of potential hazards and necessary safety precautions.

Hazard CategoryPrecautionary Statements
Acute Toxicity (Oral) May be harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.
Skin Corrosion/Irritation May cause skin irritation. Wear protective gloves.
Serious Eye Damage/Irritation May cause serious eye irritation. Wear eye protection.
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled. Avoid breathing dust.
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects. Avoid release to the environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use a properly fitted NIOSH-approved respirator if dust is generated.

Detailed Disposal Protocol

The disposal of this compound, like other carbapenem antibiotics, must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact. The following step-by-step protocol should be followed:

  • Waste Identification and Segregation:

    • Pure this compound, expired stock solutions, and grossly contaminated materials (e.g., weighing boats, pipette tips) should be classified as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams.

  • Containerization:

    • Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Storage should comply with all institutional and local regulations for hazardous waste.

  • Disposal Method:

    • The primary recommended method for the disposal of carbapenem antibiotic waste is incineration by a licensed and approved chemical waste disposal facility .[1][2][3]

    • Do not dispose of this compound down the drain or in the regular trash.[1][2]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if appropriate, followed by a solvent in which it is soluble).

    • The rinsate should be collected and disposed of as hazardous chemical waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies. Puncturing the container can prevent its reuse.[1]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wear appropriate PPE.

    • For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Clean the spill area with a suitable decontamination solution and collect the cleaning materials as hazardous waste.

Disposal Procedure Flowchart

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Epithienamycin_A_Disposal cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Waste Generate this compound Waste (Pure compound, solutions, contaminated items) Segregate Segregate as Hazardous Chemical Waste Waste->Segregate Containerize Collect in a Labeled, Sealed Hazardous Waste Container Segregate->Containerize Store Store in a Designated, Secure Area Containerize->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Incinerate Dispose via Licensed Incineration Facility EHS->Incinerate

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Epithienamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Epithienamycin A in a laboratory setting. Given the limited availability of specific safety data for this compound, a cautious approach is mandated. The following guidelines are based on information available for the parent compound, thienamycin, and the broader class of carbapenem antibiotics.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a member of the thienamycin family of carbapenem antibiotics. The parent compound, thienamycin, is known for its instability. While specific toxicological properties of this compound have not been thoroughly investigated, it should be handled as a hazardous substance. Potential hazards include allergic reactions and sensitization upon inhalation or skin contact.

Quantitative Data Summary

ParameterValueSource/Comment
Occupational Exposure Limit (OEL) Not EstablishedNo specific OEL has been established for this compound or thienamycin. All handling should be conducted in a manner to minimize any potential exposure.
LD50 (Lethal Dose, 50%) Not AvailableNo specific LD50 data is available for this compound. The compound's toxicity is not fully characterized.
Hazard Ratings (HMIS/NFPA) Not EstablishedAs a precaution, consider a high health hazard rating (e.g., HMIS Health: 3) due to the potential for allergic sensitization and the lack of comprehensive toxicological data.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Double-layered disposable nitrile gloves.To prevent skin contact and potential allergic reactions. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect eyes from splashes of solutions or contact with the powdered form of the compound.
Skin and Body Protection A buttoned lab coat, long pants, and closed-toe shoes.To protect skin from accidental exposure.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) or higher.To prevent inhalation of the powdered compound, especially when weighing or transferring. Use in a certified chemical fume hood is the primary engineering control.

Operational Plan: Step-by-Step Handling Procedures

Engineering Controls: All procedures involving solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step 1: Preparation and Weighing

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and initial dilutions of solid this compound within a chemical fume hood.

  • Use anti-static weighing paper and tools to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating dust.

Step 2: Solution Preparation

  • Given the instability of thienamycin in aqueous solutions, prepare solutions fresh for each experiment.

  • Be aware that the stability of this compound in various solvents may not be fully characterized.

  • When dissolving, add the solvent slowly to the solid to avoid splashing.

Step 3: Experimental Use

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • When handling solutions, work over a spill tray to contain any potential spills.

  • Avoid working alone, especially when handling hazardous materials.

Step 4: Storage

  • Store solid this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier.

  • Due to the instability of related compounds, aqueous solutions should not be stored for extended periods. If short-term storage is necessary, protect from light and store at a low temperature (e.g., 2-8°C), but validate stability for your specific experimental conditions.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Step 1: Waste Segregation

  • Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Decontamination

  • For spills, cover with an absorbent material, and then decontaminate the area with a 1 M sodium hydroxide solution, allowing for a contact time of at least one hour to hydrolyze the beta-lactam ring.[1][2]

  • Thoroughly clean all non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound. A validated cleaning procedure should be in place.

Step 3: Final Disposal

  • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office.

  • Do not dispose of this compound down the drain.[3]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

EpithienamycinA_Workflow cluster_disposal Disposal Plan prep Preparation & Weighing (in Fume Hood) sol_prep Solution Preparation (Fresh, in Fume Hood) prep->sol_prep exp_use Experimental Use sol_prep->exp_use solid_waste Solid Waste Collection (Hazardous Waste) exp_use->solid_waste liquid_waste Liquid Waste Collection (Hazardous Waste) exp_use->liquid_waste decon Decontamination (e.g., 1M NaOH) exp_use->decon Spills storage Storage (Solid: Cool, Dry, Dark) storage->prep Use from Stock final_disp Final Disposal (via EHS) solid_waste->final_disp liquid_waste->final_disp decon->final_disp

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epithienamycin A
Reactant of Route 2
Epithienamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.